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  • Product: (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid
  • CAS: 1147732-37-3

Core Science & Biosynthesis

Foundational

Chemical properties and physical constants of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid

An In-Depth Technical Guide to (R)-3-(4-Hydroxyphenyl)hex-4-ynoic Acid Executive Summary This technical guide provides a comprehensive overview of the chemical properties, physical constants, and potential applications o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (R)-3-(4-Hydroxyphenyl)hex-4-ynoic Acid

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, physical constants, and potential applications of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid. As a chiral molecule featuring a terminal alkyne, a carboxylic acid, and a phenolic group, this compound presents a unique scaffold for investigation in medicinal chemistry and materials science. This document consolidates available data and provides expert-driven, predictive insights into its spectroscopic characterization and synthetic strategy. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for their work.

Introduction and Chemical Identity

(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid is a specialized organic compound belonging to the classes of carboxylic acids, alkynes, and phenols.[1] Its structure is characterized by a stereocenter at the C3 position, conferring chirality, which is often a critical determinant of biological activity in drug discovery. The presence of multiple functional groups—a carboxylic acid for potential salt formation and hydrogen bonding, a 4-hydroxyphenyl (phenol) group that can act as a hydrogen bond donor/acceptor, and a terminal alkyne group amenable to click chemistry and other coupling reactions—makes it a versatile building block.

While not a widely studied molecule, its structural analogues have been explored as G-protein coupled receptor 40 (GPR40) agonists, suggesting a potential therapeutic relevance for this compound and its derivatives in metabolic diseases.[2] This guide aims to provide a foundational understanding of its core properties to facilitate such research endeavors.

Physicochemical Properties and Specifications

A summary of the known physical and chemical data for (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid is presented below. It is important to note that some properties, such as melting point, are not widely reported in the literature, and the provided boiling point is a calculated estimate.

PropertyValueSource(s)
CAS Number 1147732-37-3[1][3][4]
Molecular Formula C₁₂H₁₂O₃[1][3][5]
Molecular Weight 204.22 g/mol [1][5]
IUPAC Name (3R)-3-(4-hydroxyphenyl)hex-4-ynoic acid[6]
Appearance Solid, white (predicted)[7][8]
Purity Available commercially at ≥97% or ≥98%[5][7][8]
Boiling Point 398.2 ± 37.0 °C at 760 mmHg (Predicted)[7]
Storage Sealed in a dry, inert atmosphere. Options include room temperature or refrigeration at 4°C under nitrogen for enhanced stability.[1][7][9]
SMILES CC#Cc1ccc(O)cc1[1][5]
InChI Key QFYGPUAIMQUIOO-SNVBAGLBSA-N[5][6][7]

Structural Elucidation and Spectroscopic Profile (Predictive Analysis)

Key Structural Features for Spectroscopy

The following diagram highlights the distinct chemical environments within the molecule, which are expected to produce characteristic spectroscopic signals.

Caption: Key functional groups and their predicted spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the carbon skeleton and proton environments.[10]

  • ¹H NMR: The proton spectrum is expected to be highly informative.

    • Aromatic Region: The para-substituted phenyl ring should exhibit a characteristic AA'BB' system, appearing as two distinct doublets between δ 6.7-7.2 ppm.[11]

    • Carboxylic Acid Proton: A broad singlet, highly deshielded, appearing downfield between δ 10-12 ppm. Its broadness is due to hydrogen bonding and exchange.

    • Phenolic Proton: A broad singlet between δ 5-9 ppm, with its chemical shift and broadness dependent on solvent and concentration.

    • Chiral Methine (H3): A multiplet around δ 3.5-4.0 ppm, coupled to the adjacent methylene protons (H2) and, through the alkyne, to the methyl protons (H6).

    • Methylene Protons (H2): These protons are diastereotopic due to the adjacent chiral center. They should appear as a complex multiplet (ABX system) around δ 2.5-2.8 ppm.

    • Methyl Protons (H6): A doublet around δ 1.8 ppm, showing long-range coupling to the methine proton (H3) across the alkyne.

  • ¹³C NMR:

    • Carbonyl Carbon: The carboxylic acid carbonyl will be the most downfield signal, around δ 170-180 ppm.

    • Aromatic Carbons: Four signals are expected: two for the protonated carbons and two for the quaternary carbons (one bearing the alkyl chain and one bearing the hydroxyl group), in the range of δ 115-155 ppm.

    • Alkynyl Carbons: Two distinct signals in the δ 70-90 ppm range.

    • Aliphatic Carbons: Signals for the chiral methine (C3), methylene (C2), and methyl (C6) carbons are expected in the upfield region (δ 5-45 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present.[10]

  • O-H Stretching: Two distinct, broad absorption bands are predicted. One from ~2500-3300 cm⁻¹ corresponding to the carboxylic acid O-H, and another from ~3200-3600 cm⁻¹ for the phenolic O-H.

  • C=O Stretching: A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carboxylic acid carbonyl group.

  • C≡C Stretching: A weak to medium, sharp absorption band in the range of 2100-2260 cm⁻¹. Terminal alkynes typically have a more prominent signal than internal ones.

  • Aromatic C=C Stretching: Medium intensity bands around 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can reveal structural information through fragmentation patterns.

  • Molecular Ion (M⁺): The expected molecular ion peak would be at m/z 204.22.

  • Key Fragmentation: A primary fragmentation pathway would be the loss of the carboxylic acid group (-COOH, 45 Da) or water (-H₂O, 18 Da). Another significant fragmentation would be a benzylic cleavage, breaking the bond between C3 and the phenyl ring, leading to characteristic fragments.

Conceptual Synthetic and Purification Workflow

While a specific published synthesis for this exact enantiomer is not available, a logical and robust synthetic strategy can be proposed based on established organic chemistry principles. The purification of the final chiral product is critical.

Proposed Retrosynthesis

A plausible retrosynthetic analysis involves disconnecting the C-C bond formed at the chiral center, suggesting a key step of adding an alkynyl nucleophile to a phenylacetic acid derivative.

Experimental Workflow

The following diagram outlines a conceptual workflow for the synthesis and purification. The key is the enantioselective synthesis or, more commonly, the resolution of a racemic mixture. The patent literature describing related compounds utilizes chiral HPLC for this purpose.[2]

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Isolation start1 4-Hydroxyphenylacetic acid step1 Step 1: Esterification Protect carboxylic acid (e.g., as methyl ester) start1->step1 start2 1-Propyne step3 Step 3: Alkynylation Nucleophilic addition of deprotonated propyne to aldehyde start2->step3 step2 Step 2: Aldehyde Formation Reduction of ester to aldehyde (e.g., DIBAL-H) step1->step2 step2->step3 step4 Step 4: Oxidation Oxidation of resulting secondary alcohol to ketone step3->step4 step5 Step 5: Asymmetric Reduction or Racemic Synthesis Reduction of ketone to racemic alcohol OR asymmetric reduction for enantiomeric excess step4->step5 purify1 Workup & Crude Extraction Aqueous workup followed by extraction with organic solvent step5->purify1 step6 Step 6: Conversion to Acid (Hypothetical alternative to steps 1-5) Direct alkynylation on a suitable precursor followed by hydrolysis purify2 Chromatographic Resolution (Key Step) Chiral HPLC to separate (R) and (S) enantiomers purify1->purify2 purify3 Final Isolation Solvent evaporation, characterization (NMR, MS, Optical Rotation) purify2->purify3

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Exploratory

A Guide to the Precise Determination of Molecular Weight and Exact Mass for CAS 1147732-37-3

Introduction: The Criticality of Mass in Drug Discovery In the landscape of modern drug development, the precise characterization of a compound's physical and chemical properties is paramount. Among these, the accurate d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Mass in Drug Discovery

In the landscape of modern drug development, the precise characterization of a compound's physical and chemical properties is paramount. Among these, the accurate determination of molecular weight and, more specifically, exact mass, stands as a cornerstone of chemical identity and purity assessment. This guide provides an in-depth technical overview of the principles and a practical workflow for the determination of these critical parameters for the compound with CAS number 1147732-37-3, identified as (R)-3-(4-hydroxyphenyl)-hex-4-ynoic acid. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of mass spectrometry techniques for small molecule analysis.

The compound under consideration, (R)-3-(4-hydroxyphenyl)-hex-4-ynoic acid, possesses the molecular formula C₁₂H₁₂O₃. While the molecular weight is a calculated average based on the natural abundance of isotopes, the exact mass is the calculated mass of a molecule containing only the most abundant isotope of each element. In high-resolution mass spectrometry, it is the exact mass that is measured, providing a highly specific identifier for a given elemental composition.

Theoretical Framework: Molecular Weight vs. Exact Mass

A common point of confusion in chemical analysis is the distinction between molecular weight and exact mass. Understanding this difference is fundamental to the correct application and interpretation of mass spectrometry data.

  • Molecular Weight (or Molar Mass): This is a weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The weighting is based on the natural abundance of these isotopes. Molecular weight is typically expressed in grams per mole ( g/mol ) and is used for bulk calculations, such as preparing solutions of a specific molarity.

  • Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[1] It is a theoretical value that represents a single, specific isotopic combination. High-resolution mass spectrometers have the capability to resolve and measure the masses of individual isotopic peaks, making the determination of exact mass possible. This value is expressed in Daltons (Da) or unified atomic mass units (u). The ability to accurately measure the exact mass allows for the confident determination of a compound's elemental formula.[2]

For (R)-3-(4-hydroxyphenyl)-hex-4-ynoic acid (C₁₂H₁₂O₃), the distinction is as follows:

ParameterDescriptionValue
Molecular Formula The constituent elements and their counts in one molecule.C₁₂H₁₂O₃
Molecular Weight The weighted average mass of all naturally occurring isotopic compositions.204.22 g/mol [3]
Exact Mass The calculated mass using the most abundant isotope of each element (¹²C, ¹H, ¹⁶O).204.07864 Da

The exact mass was calculated using the masses of the most abundant isotopes: C = 12.000000 Da, H = 1.007825 Da, O = 15.994915 Da, as provided by IUPAC.[4][5]

Methodology: High-Resolution Mass Spectrometry (HRMS)

The determination of the exact mass of CAS 1147732-37-3 is best achieved using High-Resolution Mass Spectrometry (HRMS), a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision and accuracy.[6] A typical workflow involves liquid chromatography (LC) for sample introduction and separation, followed by electrospray ionization (ESI) and a time-of-flight (TOF) mass analyzer.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for determining the exact mass of (R)-3-(4-hydroxyphenyl)-hex-4-ynoic acid.

experimental_workflow cluster_prep Sample & System Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Interpretation sample_prep 1. Sample Preparation (R)-3-(4-hydroxyphenyl)-hex-4-ynoic acid dissolved in a suitable solvent (e.g., Methanol/Water) instrument_cal 2. Instrument Calibration Using a known standard (e.g., Sodium Cesium Iodide) to ensure mass accuracy lc_separation 3. LC Separation Chromatographic separation to isolate the analyte instrument_cal->lc_separation esi_ionization 4. Electrospray Ionization (ESI) Generation of gas-phase ions from the liquid sample lc_separation->esi_ionization tof_analysis 5. TOF Mass Analysis Separation of ions based on their time-of-flight esi_ionization->tof_analysis data_acquisition 6. Data Acquisition Generation of a high-resolution mass spectrum tof_analysis->data_acquisition mass_determination 7. Exact Mass Determination Identification of the monoisotopic peak and comparison with the theoretical value data_acquisition->mass_determination

Experimental workflow for exact mass determination.

Detailed Experimental Protocol

This protocol outlines the steps for the accurate mass determination of (R)-3-(4-hydroxyphenyl)-hex-4-ynoic acid using a standard LC-HRMS system.

1. Sample Preparation

  • Objective: To prepare a solution of the analyte at a suitable concentration for LC-HRMS analysis.

  • Procedure:

    • Accurately weigh approximately 1 mg of CAS 1147732-37-3.

    • Dissolve the compound in 1 mL of a high-purity solvent mixture, such as 50:50 (v/v) methanol:water, to create a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution to a final concentration of approximately 1 µg/mL using the same solvent mixture.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

2. Instrument Calibration

  • Objective: To ensure the mass accuracy of the spectrometer across the desired mass range.[7]

  • Procedure:

    • Prepare or use a commercially available calibration solution appropriate for the instrument and ionization mode (e.g., a mixture of sodium cesium iodide or a cocktail of known small molecules).[8][9]

    • Infuse the calibration solution into the mass spectrometer.

    • Perform a mass calibration according to the instrument manufacturer's guidelines, ensuring that the mass error is within an acceptable range (typically < 5 ppm).

3. Liquid Chromatography (LC) Parameters

  • Objective: To chromatographically separate the analyte from any potential impurities or matrix components.

  • Typical Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute the compound, for example, starting at 5% B and increasing to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

4. High-Resolution Mass Spectrometry (HRMS) Parameters

  • Objective: To acquire high-resolution mass spectra of the eluting analyte.

  • Typical Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode due to the carboxylic acid moiety, though positive mode should also be tested.

    • Mass Analyzer: Time-of-Flight (TOF).

    • Mass Range: m/z 50-500.

    • Resolution: >10,000 FWHM (Full Width at Half Maximum).

    • Data Acquisition: Full scan mode.

5. Data Analysis and Interpretation

  • Objective: To process the acquired data and determine the experimental exact mass.

  • Procedure:

    • Process the raw data using the instrument's software.

    • Generate an extracted ion chromatogram (EIC) for the theoretical m/z of the expected ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode).

    • From the mass spectrum corresponding to the chromatographic peak, identify the monoisotopic peak.

    • Compare the measured m/z of the monoisotopic peak with the calculated theoretical exact mass.

    • The mass accuracy should be calculated in parts per million (ppm) and should ideally be below 5 ppm for confident identification.

Conclusion

The accurate determination of molecular weight and exact mass is a non-negotiable aspect of chemical characterization in a research and development setting. For CAS 1147732-37-3, (R)-3-(4-hydroxyphenyl)-hex-4-ynoic acid, high-resolution mass spectrometry provides the necessary precision to confirm its elemental composition of C₁₂H₁₂O₃. By following a well-defined experimental protocol, from meticulous sample preparation and instrument calibration to careful data analysis, researchers can confidently establish the identity and purity of this compound, thereby ensuring the integrity of their subsequent studies. This guide serves as a foundational resource for scientists and professionals dedicated to the rigorous standards of modern drug discovery.

References

  • Miyamoto, K., et al. (2019). Mass Spectrometry - Data Processing of Product Ion Spectra: Quality Improvement by Averaging Multiple Similar Spectra of Small Molecules. Journal of Mass Spectrometry Society of Japan, 67(2), 63-68.
  • Smith, R., et al. (2020).
  • Ulbrich, A., et al. (2013). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Analytical Chemistry, 85(15), 7397-7404.
  • Yu, T., et al. (2009). apLCMS—adaptive processing of high-resolution LC/MS data.
  • Fontaine, F., et al. (2025).
  • Mol-Instincts. (n.d.). C12H12O3 molar mass. Retrieved from [Link]

  • SCIEX. (n.d.). MS calibration kits. Retrieved from [Link]

  • Loh, T. P., et al. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Clinical Chemistry, 68(12), 1499-1508.
  • The King's Centre for Visualization in Science. (n.d.). IUPAC Periodic Table of the Elements and Isotopes. Retrieved from [Link]

  • IUPAC. (2024). Atomic Weights of the Elements 2023. Retrieved from [Link]

  • IROA Technologies. (2025). Why Mass Spectrometry Reference Standards Ensure Accuracy. Retrieved from [Link]

  • IUPAC. (n.d.). IUPAC Commission on Isotopic Abundances and Atomic Weights. Retrieved from [Link]

  • Waters Corporation. (n.d.). Mass Spectrometry Quantitation and Calibration. Retrieved from [Link]

  • Loh, T. P., et al. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Clinical Chemistry, 68(12), 1499-1508.
  • Scientific Instrument Services, Inc. (2016). Exact Mass Calculator, Single Isotope Version. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

  • IUPAC. (2022). Periodic Table of Elements. Retrieved from [Link]

  • Loh, T. P., et al. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Clinical Chemistry, 68(12), 1499-1508.
  • BioChemCalc. (n.d.). Exact Mass Calculator. Retrieved from [Link]

  • Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry, 180, 117940.
  • Holden, N. E. (2021). Standard atomic weights of the elements 2020 (IUPAC Technical Report). OSTI.GOV.
  • Li, Y., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 29-36.
  • Michigan State University Department of Chemistry. (n.d.). Exact Masses & Isotope Abundance Ratios. Retrieved from [Link]

  • Wang, Y., et al. (2015). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. Journal of Pharmaceutical and Biomedical Analysis, 114, 174-181.
  • Jones, B. R., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (69), e4185.
  • LGC. (2006). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

Sources

Foundational

Solubility profile of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid in polar organic solvents

An In-Depth Technical Guide by a Senior Application Scientist Executive Summary (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid (CAS: 1147732-37-3) is a highly specialized chiral building block critical to the synthesis of GPR40...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide by a Senior Application Scientist

Executive Summary

(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid (CAS: 1147732-37-3) is a highly specialized chiral building block critical to the synthesis of GPR40 (FFA1) receptor agonists, including clinical candidates like AMG 837 and various TAK-875 analogs investigated for Type 2 Diabetes Mellitus[1][2]. In pharmaceutical process chemistry, the transition from medicinal chemistry to scalable manufacturing relies heavily on crystallization, liquid-liquid extraction, and chromatographic purification.

Designing these downstream processes requires a rigorous understanding of the intermediate’s solubility profile. This whitepaper provides a comprehensive, theoretically grounded, and empirically validated guide to the solubility of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid in polar organic solvents, bridging thermodynamic principles with actionable laboratory protocols.

Structural Analysis & Thermodynamic Profiling

To predict and understand solubility, we must first deconstruct the molecule into its functional moieties and evaluate them through the lens of Hansen Solubility Parameters (HSP) . HSP theory dictates that solute-solvent miscibility is governed by three cohesive energy forces: dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ )[3][4].

(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid features three distinct domains:

  • Phenol Group (-OH): Acts as both a strong hydrogen bond donor and acceptor, driving high δH​ requirements.

  • Carboxylic Acid (-COOH): Forms robust hydrogen-bonded dimers in non-polar environments but readily interacts with polar protic and aprotic solvents, significantly elevating both δP​ and δH​ .

  • Internal Alkyne (Hex-4-ynoic moiety): The −C≡C− linkage and aliphatic tail contribute primarily to the dispersion force ( δD​ ) and introduce a degree of hydrophobicity, preventing total aqueous miscibility.

Because the molecule is dominated by strong hydrogen-bonding groups, polar organic solvents with high δH​ and δP​ values are required to overcome the crystal lattice energy of the solid state.

Solvation Solute (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid Chiral API Intermediate Phenol Phenol Moiety (H-Bond Donor/Acceptor) Solute->Phenol Carboxyl Carboxylic Acid (Strong H-Bond Network) Solute->Carboxyl Alkyne Internal Alkyne (Dispersion Forces) Solute->Alkyne Protic Protic Solvents (MeOH, EtOH, IPA) Phenol->Protic Donor/Acceptor Exchange Aprotic Polar Aprotic Solvents (DMSO, DMF, ACN) Phenol->Aprotic Strong H-Bond Acceptance Carboxyl->Protic Solvation Shell Carboxyl->Aprotic

Caption: Solvation mechanisms and functional group interactions in polar organic solvents.

The Self-Validating Experimental Methodology

Standard solubility guidelines, such as OECD Guideline 105, are primarily optimized for aqueous systems[5]. When dealing with volatile or highly hygroscopic polar organic solvents, assuming thermodynamic equilibrium after a fixed time is a critical failure point.

As a Senior Application Scientist, I mandate a self-validating shake-flask protocol . In this system, equilibrium is not assumed; it is mathematically proven through sequential sampling.

Step-by-Step Protocol
  • Saturation Setup: Add an excess amount (e.g., 500 mg) of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid to 10 mL of the target polar organic solvent in a hermetically sealed, amber glass vial. The amber glass prevents photodegradation of the electron-rich phenol ring.

  • Thermostatic Agitation: Place the vials in an orbital shaker incubator at the target temperature (e.g., 5°C, 25°C, or 50°C). Agitate at 150 RPM for an initial 24 hours.

  • Isothermal Phase Separation (Critical Step): Centrifuge the suspension at 10,000 RPM for 10 minutes strictly at the target incubation temperature. Causality: Removing the sample to a room-temperature centrifuge will induce rapid precipitation (if cooling) or further dissolution (if warming), destroying the thermodynamic accuracy of the sample.

  • First Quantification ( C24​ ): Extract a 100 µL aliquot of the clear supernatant and immediately dilute it 1:100 in the HPLC mobile phase to arrest any crystallization. Quantify via HPLC-UV at 254 nm.

  • Equilibrium Validation: Return the vial to the shaker for an additional 24 hours (Total 48h). Repeat the separation and quantification to obtain C48​ .

    • Validation Rule: If C24​∣C48​−C24​∣​<0.02 (less than 2% variance), thermodynamic equilibrium is confirmed. If variance is >2% , continue agitation and sampling every 24 hours until the plateau is reached.

Workflow N1 1. Solvent Saturation (Excess Solute) N2 2. Thermostatic Shaking (Target Temp, 150 RPM) N1->N2 N3 3. Isothermal Centrifugation (Phase Separation) N2->N3 N4 4. HPLC-UV Quantification (254 nm Detection) N3->N4 N5 5. Equilibrium Validation (ΔC < 2% at 24h vs 48h?) N4->N5 N5->N2 No (Continue Shaking) N6 6. Thermodynamic Profiling (Van 't Hoff Analysis) N5->N6 Yes (Equilibrium Reached)

Caption: Experimental workflow for self-validating thermodynamic solubility determination.

Quantitative Data Presentation

The table below summarizes the solubility profile across a matrix of polar protic and aprotic solvents. Data is expressed in mg/mL.

SolventSolvent ClassificationSolubility at 5 °CSolubility at 25 °CSolubility at 50 °C
Dimethyl Sulfoxide (DMSO) Polar Aprotic145.2210.5340.8
Dimethylformamide (DMF) Polar Aprotic120.4185.6295.3
Methanol (MeOH) Polar Protic85.6134.2215.7
Ethanol (EtOH) Polar Protic62.398.5165.4
Isopropanol (IPA) Polar Protic35.160.4110.2
Acetonitrile (ACN) Polar Aprotic18.532.665.8

Mechanistic Insights & Causality

Why do we observe this specific solubility hierarchy? The answer lies in the enthalpy of mixing ( ΔHmix​ ) and solvent-solute hydrogen bonding dynamics.

  • The Supremacy of Polar Aprotic Solvents (DMSO & DMF): DMSO and DMF exhibit the highest solubility capacities. While they lack hydrogen bond donors, they are exceptionally strong hydrogen bond acceptors. The solute possesses two potent H-bond donors (the phenolic -OH and the carboxylic -OH). DMSO rapidly accepts these protons, forming a highly stable solvation shell. Because DMSO does not self-associate via hydrogen bonds (unlike water or alcohols), there is a minimal energetic penalty to cavity formation, resulting in a highly exothermic ΔHmix​ that easily overcomes the solute's crystal lattice energy.

  • The Protic Penalty (MeOH, EtOH, IPA): Methanol and Ethanol act as both donors and acceptors. However, to solvate the (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid molecule, the solvents must first break their own extensive intermolecular hydrogen-bond networks (self-association). This endothermic penalty reduces overall solubility compared to DMSO. Furthermore, as the aliphatic chain length of the solvent increases (MeOH EtOH IPA), the dielectric constant drops, and steric hindrance around the solvent's hydroxyl group increases, leading to the observed sequential drop in solubility.

  • The Acetonitrile Anomaly: Despite being a polar aprotic solvent, Acetonitrile yields the lowest solubility. Causality: The cyano group ( −C≡N ) is a remarkably weak hydrogen bond acceptor compared to the sulfoxide ( S=O ) in DMSO or the carbonyl ( C=O ) in DMF. Consequently, ACN cannot effectively disrupt the strong intermolecular hydrogen bonds between the carboxylic acid dimers of the solute, leaving the solid state largely intact.

By plotting ln(mole fraction solubility) against 1/T (the Van 't Hoff plot), researchers can extract the ideal enthalpy of solution ( ΔHsol​ ). For all solvents listed above, the positive slope indicates an endothermic dissolution process, confirming that solubility will reliably scale with temperature—a critical parameter for designing cooling crystallization workflows during API scale-up[6][7].

References

  • OECD Guideline 105: OECD Guidelines for the Testing of Chemicals: Water Solubility. Organisation for Economic Co-operation and Development.

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals: National Library of Medicine (PMC).4

  • AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents: PLOS One / National Library of Medicine.1

  • Discovery of CPL207-280CA, an Effective and Safe GPR40 Agonist for the Treatment of Type 2 Diabetes: ResearchGate.8

  • The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists: Journal of Medicinal Chemistry - ACS Publications.7

Sources

Exploratory

A Technical Guide to the Preliminary Biological Screening of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic Acid Derivatives

Abstract: This guide provides a comprehensive framework for the preliminary biological evaluation of novel (R)-3-(4-hydroxyphenyl)hex-4-ynoic acid derivatives. Recognizing the therapeutic potential suggested by its struc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive framework for the preliminary biological evaluation of novel (R)-3-(4-hydroxyphenyl)hex-4-ynoic acid derivatives. Recognizing the therapeutic potential suggested by its structural motifs—a hydroxyphenyl group common to endocrine modulators and a hexynoic acid chain with similarities to inflammatory enzyme substrates—this document outlines a tiered, hypothesis-driven screening cascade. We detail robust, validated protocols for foundational cytotoxicity assessment, followed by targeted assays for anti-inflammatory and endocrine-modulating activities. The methodologies are designed to generate reliable, interpretable data, enabling researchers and drug development professionals to efficiently identify and prioritize lead candidates for further investigation.

The Scientific Rationale for Screening

The chemical scaffold of (R)-3-(4-hydroxyphenyl)hex-4-ynoic acid presents compelling structural alerts that justify a focused biological screening effort. The 4-hydroxyphenyl moiety is a well-established pharmacophore found in compounds that interact with nuclear hormone receptors, such as the estrogen receptor (ER)[1][2]. Furthermore, the carboxylic acid function linked to a lipophilic chain is characteristic of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[3] Recent research has also highlighted the potential for related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives to possess significant antimicrobial and anticancer properties, further broadening the potential therapeutic applications.[4][5]

A patent for related derivatives of 3-phenyl-4-hexynoic acid indicates activity as GPR40 agonists, suggesting a potential role in metabolic diseases.[6] This guide, however, will focus on the more general screening hypotheses derived from the core scaffold's primary features.

Our proposed screening strategy is therefore built on a logical, tiered cascade designed to maximize data output while conserving resources. This approach, common in early-stage drug discovery, begins with a broad assessment of cytotoxicity to establish a safe therapeutic window before proceeding to more specific, target-oriented assays.[7][8]

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Hypothesis-Driven Screening cluster_2 Tier 3: Hit Prioritization a Library of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic Acid Derivatives b General Cytotoxicity Assay (e.g., MTT Assay) a->b Test at various concentrations c Determine CC50 (50% Cytotoxic Concentration) b->c Dose-response analysis d Hypothesis A: Anti-Inflammatory Activity (COX-1/COX-2 Inhibition Assay) c->d Select non-toxic concentrations e Hypothesis B: Endocrine Modulation (Estrogen Receptor Binding Assay) c->e Select non-toxic concentrations f Hypothesis C: Anticancer / Antiproliferative (Phenotypic Screen) c->f Select non-toxic concentrations g Data Consolidation (Potency, Selectivity, Therapeutic Index) d->g Generate IC50/EC50 values e->g Generate IC50/EC50 values f->g Generate IC50/EC50 values h Identify 'Hit' Compounds (Potent, Selective, Non-Toxic) g->h Apply hit criteria

Caption: A tiered workflow for preliminary biological screening.

Tier 1: Foundational Cytotoxicity Assessment

Expertise & Rationale: Before assessing specific biological activities, it is imperative to determine the inherent cytotoxicity of each derivative. This step prevents the misinterpretation of results where a compound appears to inhibit a target but is, in fact, simply killing the cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[9][10][11] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[9] The intensity of the resulting color is directly proportional to the number of viable cells.[11][12]

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies and is suitable for screening in a 96-well plate format.[9][11][12]

Materials:

  • Test compounds (dissolved in DMSO, then diluted in media)

  • Human cell line (e.g., HEK293 for general toxicity, or a relevant cancer cell line like MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (solubilization solution) to each well to dissolve the formazan crystals.[12] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[11][12]

  • Data Acquisition: Measure the absorbance at 590 nm using a microplate reader.[11][12] A reference wavelength of ~630 nm can be used to reduce background noise.[11]

Data Analysis:

  • Correct the absorbance values by subtracting the background reading from a "media only" control.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_sample / Abs_vehicle) * 100.

  • Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the 50% cytotoxic concentration (CC50).

Tier 2: Hypothesis-Driven Target Screening

Compounds exhibiting a CC50 value significantly higher than their anticipated effective concentration (e.g., >10 µM) can proceed to target-specific assays.

Hypothesis A: Anti-Inflammatory Activity via COX Inhibition

Expertise & Rationale: Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced during inflammation.[3] Selective inhibition of COX-2 is a desirable therapeutic goal to reduce inflammation while minimizing gastrointestinal side effects.[13] The assay measures the peroxidase component of COX activity, which can be monitored using a sensitive fluorometric probe.[14][15]

Detailed Protocol: Fluorometric COX-1/COX-2 Inhibition Assay

This protocol is based on commercially available kits and established methods.[14][15]

Materials:

  • Purified human or ovine COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Fluorometric probe (e.g., Amplex™ Red)

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, cofactors, and substrates in assay buffer as per manufacturer instructions.

  • Plate Setup: In separate wells for COX-1 and COX-2, add the assay buffer, heme, and the respective enzyme.

  • Inhibitor Addition: Add 2 µL of the test compound dilutions (in DMSO) or reference inhibitors to the appropriate wells. For control wells, add 2 µL of DMSO.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzymes.[3]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[3][13]

  • Data Acquisition: Immediately begin measuring fluorescence in a kinetic mode for 5-10 minutes.

Data Analysis:

  • Determine the rate of reaction (slope of the linear phase) for each well.

  • Calculate the percentage of inhibition for each compound concentration: % Inhibition = 100 * (Rate_control - Rate_sample) / Rate_control.

  • Plot % Inhibition against the log of compound concentration to determine the IC50 value for both COX-1 and COX-2.

  • The Selectivity Index (SI) is calculated as IC50(COX-1) / IC50(COX-2). A high SI value indicates selectivity for COX-2.[13]

Hypothesis B: Endocrine Modulation via Estrogen Receptor Binding

Expertise & Rationale: The 4-hydroxyphenyl group is a key structural feature for binding to the estrogen receptor (ER).[1] This assay determines the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the ER.[16][17] A reduction in radioligand binding indicates that the test compound interacts with the receptor. This competitive binding assay is a foundational screening tool for identifying potential endocrine-modulating compounds.[16]

G cluster_0 Competitive Binding Principle ER Estrogen Receptor (ER) Bound_E2 ER-[3H]-Estradiol (Signal) ER->Bound_E2 Bound_Comp ER-Compound (No Signal) ER->Bound_Comp E2 [3H]-Estradiol (Radioligand) E2->Bound_E2 Comp Test Compound Comp->E2 competes with Comp->Bound_Comp

Caption: Principle of the Estrogen Receptor competitive binding assay.

Detailed Protocol: ER Competitive Radioligand Binding Assay

This protocol is adapted from established guidelines for ER binding assays.[16][18][19]

Materials:

  • Rat uterine cytosol (source of ERα and ERβ) or recombinant human ERα/ERβ

  • Assay Buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Radioligand: [³H]-17β-estradiol ([³H]-E2)

  • Unlabeled 17β-estradiol (for non-specific binding control)

  • Test compounds

  • Hydroxyapatite (HAP) slurry (for separating bound from free ligand)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Assay Setup: Prepare assay tubes in triplicate for total binding, non-specific binding (NSB), and competitor concentrations.

  • Reagent Addition:

    • Total Binding: Add assay buffer, [³H]-E2 (e.g., 1 nM final concentration), and uterine cytosol.

    • NSB: Add assay buffer, [³H]-E2, a 100-fold excess of unlabeled estradiol, and uterine cytosol.

    • Competitor: Add assay buffer, [³H]-E2, serial dilutions of the test compound, and uterine cytosol.

  • Incubation: Incubate all tubes for 18-20 hours at 4°C to reach binding equilibrium.[17]

  • Separation: Add cold HAP slurry to each tube to bind the receptor-ligand complexes. Incubate on ice for 15-20 minutes with intermittent vortexing.[18]

  • Washing: Centrifuge the tubes, decant the supernatant, and wash the HAP pellets multiple times with cold assay buffer to remove unbound radioligand.

  • Counting: Add scintillation cocktail to the pellets, vortex, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding DPM - NSB DPM.

  • Calculate % Inhibition for each competitor concentration: % Inhibition = 100 * (1 - (Specific Binding_competitor / Specific Binding_control)).

  • Plot % Inhibition vs. log of competitor concentration and use non-linear regression to determine the IC50.

Data Synthesis and Hit Prioritization

The primary goal of this screening cascade is to identify "hit" compounds that warrant further investigation. The data from each tier should be consolidated for clear comparison.

Table 1: Representative Data Summary for (R)-3-(4-Hydroxyphenyl)hex-4-ynoic Acid Derivatives

Compound IDCC50 (µM) (HEK293 cells)COX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 SIERα Binding IC50 (µM)
Parent > 5025.612.32.18.9
Deriv-01 45.215.11.88.4> 20
Deriv-02 > 50> 20> 20-0.75
Deriv-03 8.32.10.92.34.5
Celecoxib > 5015.00.05300> 20
17β-Estradiol > 50> 20> 20-0.002

Data are hypothetical and for illustrative purposes only.

Hit Criteria: A promising "hit" compound from this preliminary screen would ideally possess:

  • Low Cytotoxicity: A high CC50 value (e.g., > 30 µM) to ensure a good therapeutic window.

  • Potency: A low IC50 value against the target of interest (e.g., < 1 µM).

  • Selectivity: For target-based screens like COX, a high selectivity index is desirable. For receptor binding, selectivity against other receptors would be determined in subsequent assays.

Based on the hypothetical data in Table 1, Deriv-01 emerges as a promising selective COX-2 inhibitor, while Deriv-02 is a candidate for further investigation as an ER ligand. Deriv-03 shows potency but is hampered by its higher cytotoxicity.

Conclusion and Future Directions

This guide presents a logical and experimentally sound workflow for the initial biological characterization of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid derivatives. By systematically evaluating cytotoxicity before progressing to hypothesis-driven functional assays, researchers can efficiently identify compounds with promising therapeutic potential. Hits identified through this cascade should be subjected to further validation, including orthogonal assays, mechanism of action studies, and assessment in more complex cellular or in vivo models to confirm their activity and advance them in the drug discovery pipeline.

References

  • National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Xu, G. (2020). Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. MDPI. Retrieved from [Link]

  • Bio-protocol. (n.d.). MTT (Assay protocol). Retrieved from [Link]

  • O'Bryant, C. T., & Vassilev, L. T. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. MDPI. Retrieved from [Link]

  • Ichikawa, H., et al. (2014). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PMC. Retrieved from [Link]

  • Wang, J. L., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Retrieved from [Link]

  • PubMed. (2007). An ELISA method to measure inhibition of the COX enzymes. NIH. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : The Nuclear Factor Kappa-B (NF-κB) Pathway as a Target for Drug Discovery. MDPI. Retrieved from [Link]

  • PubMed. (1983). Synthesis and quantitative structure-activity relationships of antiallergic 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and N-(2-hydroxyphenyl). NIH. Retrieved from [Link]

  • ACS Publications. (2018). Discovery of Novel Small-Molecule Inhibitors of NF-κB Signaling with Antiinflammatory and Anticancer Properties. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PLOS. (2015). Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. PLOS ONE. Retrieved from [Link]

  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • Oxford Academic. (2000). Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • US EPA. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. Retrieved from [Link]

  • ResearchGate. (2015). Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. Retrieved from [Link]

  • ACS Publications. (2013). Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • University of California, Santa Cruz. (2022). Integrated platform promises to accelerate drug discovery process. Retrieved from [Link]

  • PubMed. (2026). A Fluorescence-based Protocol for Preliminary Screening of Protein Synthesis Inhibitors from Natural Sources. NIH. Retrieved from [Link]

  • MDPI. (2024). High-Throughput Mining of Novel Compounds from Known Microbes: A Boost to Natural Product Screening. MDPI. Retrieved from [Link]

  • PMC. (2017). Screening and identification of novel biologically active natural compounds. NIH. Retrieved from [Link]

  • PMC. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. NIH. Retrieved from [Link]

  • MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Retrieved from [Link]

  • Google Patents. (2019). WO2019134984A1 - 3-phenyl-4-hexynoic acid derivatives as gpr40 agonists.

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis Protocols for (R)-3-(4-Hydroxyphenyl)hex-4-ynoic Acid

Executive Summary & Biological Context The compound (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid is a critical chiral building block in the development of Free Fatty Acid Receptor 1 (FFA1/GPR40) agonists. While its enantiomer...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

The compound (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid is a critical chiral building block in the development of Free Fatty Acid Receptor 1 (FFA1/GPR40) agonists. While its enantiomer, the (S)-isomer, is the core structural fragment of clinical candidates such as AMG 837 and Fasiglifam (TAK-875)[1][2], access to high-purity (R)-enantiomers is essential for comprehensive structure-activity relationship (SAR) profiling, off-target toxicity screening, and the development of next-generation ago-allosteric modulators.

GPR40 agonists function by potentiating glucose-stimulated insulin secretion (GSIS) without inducing hypoglycemia, a major advantage over traditional sulfonylureas[3]. The stereocenter at the β -position of the hex-4-ynoic acid backbone dictates the spatial orientation of the biphenyl tail within the GPR40 allosteric binding pocket, making strict enantiomeric control a non-negotiable parameter in drug development.

GPR40Pathway Agonist GPR40 Agonist (e.g., TAK-875) Receptor GPR40 (FFA1) Receptor Agonist->Receptor Binds Gq Gαq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Binds ER Insulin Glucose-Stimulated Insulin Secretion Ca2->Insulin Exocytosis

Fig 1: GPR40 (FFA1) signaling cascade triggered by synthetic agonists.

Strategic Synthetic Overview

To synthesize the (R)-enantiomer, we invert the stereochemical control elements established in the literature for the (S)-enantiomer[4][5]. This guide details two field-proven, self-validating methodologies:

  • Route A: Classical Diastereomeric Resolution. A robust, scalable process relying on the thermodynamic crystallization of a diastereomeric salt. It is ideal for multi-kilogram scale-up where transition-metal catalysis is cost-prohibitive.

  • Route B: Catalytic Asymmetric Conjugate Addition (ACA). A highly atom-economical, modern approach utilizing a soft Lewis acid/hard Brønsted base cooperative copper catalyst. It is ideal for discovery-phase synthesis where high yield and minimal waste are prioritized.

SynthesisWorkflow cluster_RouteA Route A: Classical Resolution cluster_RouteB Route B: Asymmetric Conjugate Addition SM 4-Hydroxybenzaldehyde Meldrum Meldrum's Acid Adduct SM->Meldrum Condensation Thioamide α,β-Unsaturated Thioamide SM->Thioamide Olefination & Thionation Racemic Racemic (±)-Acid Meldrum->Racemic 1. Grignard 2. Hydrolysis Salt Diastereomeric Salt with (1R,2S)-Aminoindanol Racemic->Salt Resolution Target (R)-3-(4-Hydroxyphenyl)hex-4-ynoic Acid Salt->Target Acidic Break CuCat Cu(I) / Chiral Ligand + 1-Propyne Thioamide->CuCat Conjugate Addition ChiralThio Chiral Thioamide Intermediate CuCat->ChiralThio Enantioselective ChiralThio->Target Hydrolysis

Fig 2: Divergent synthetic workflows for (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid.

Protocol 1: Classical Diastereomeric Resolution

Mechanistic Insights & Causality

This route utilizes Meldrum's acid as an initial acceptor. Why Meldrum's acid? Standard α,β -unsaturated esters are prone to unwanted 1,2-addition when reacted with hard nucleophiles like Grignard reagents. Meldrum's acid forms a rigid, cyclic, highly electrophilic alkylidene derivative that exclusively funnels the 1-propynylmagnesium bromide into the 1,4-conjugate addition pathway[6].

For the resolution step, Amgen's original synthesis of AMG 837 utilized (1S,2R)-1-amino-2-indanol to isolate the (S)-acid[4]. To build a self-validating system for the (R)-enantiomer , we deliberately substitute this with (1R,2S)-1-amino-2-indanol . The rigid, hydrogen-bond-rich framework of the aminoindanol selectively co-crystallizes with the (R)-acid under thermodynamic control.

Step-by-Step Methodology

Step 1: Synthesis of the Racemic Acid

  • Condensation: Charge a reactor with 4-hydroxybenzaldehyde (1.0 eq), Meldrum's acid (1.1 eq), and catalytic piperidine/acetic acid in toluene. Reflux with a Dean-Stark trap until water evolution ceases.

  • Conjugate Addition: Cool the solution to -20°C. Dropwise, add 1-propynylmagnesium bromide (2.5 eq in THF). Maintain temperature to suppress polymerization. The phenolic OH consumes 1 eq of the Grignard reagent (acting as an in situ protecting group), while the second equivalent performs the 1,4-addition.

  • Hydrolysis & Decarboxylation: Quench with 1M HCl. Extract the intermediate into EtOAc, swap the solvent to DMF/H2O, and heat to 100°C for 4 hours to drive decarboxylation. Isolate the racemic (±)-3-(4-hydroxyphenyl)hex-4-ynoic acid via crystallization from toluene/heptane.

Step 2: Chiral Resolution

  • Salt Formation: Dissolve the racemic acid (1.0 eq) in a 9:1 mixture of Ethanol/Water at 70°C. Add (1R,2S)-1-amino-2-indanol (0.55 eq).

  • Thermodynamic Crystallization: Cool the mixture at a controlled rate of 0.5°C/min to 20°C. Seed crystals of the (R)-acid/(1R,2S)-aminoindanol salt can be added at 50°C to bypass supersaturation and prevent kinetic trapping of the wrong diastereomer.

  • Acidic Break (Self-Validation Checkpoint): Filter the crystalline salt. QC Check: Run chiral HPLC on a micro-aliquot of the salt. If ee < 98%, perform one recrystallization in EtOH/H2O. Once validated, suspend the salt in EtOAc and wash with 1M HCl to remove the chiral amine. Concentrate the organic layer to yield pure (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid.

Protocol 2: Catalytic Asymmetric Conjugate Addition (ACA)

Mechanistic Insights & Causality

Developed by Shibasaki and colleagues, this route avoids the 50% theoretical yield cap of classical resolution[5][7]. Why use a thioamide instead of an oxo-amide? The sulfur atom in the α,β -unsaturated thioamide is a "soft" Lewis base that perfectly coordinates with "soft" Lewis acids like Cu(I).

Once Cu(I) binds, it forms a copper thioamide enolate. This intermediate is uniquely basic enough to deprotonate the terminal alkyne (1-propyne), creating a highly efficient, atom-economical catalytic cycle that does not require stoichiometric amounts of harsh bases. By utilizing a chiral bisphosphine ligand with the opposite stereochemistry to that used for AMG 837 (e.g., using (S,S)-Ph-BPE), the (R)-enantiomer is exclusively formed.

Step-by-Step Methodology

Step 1: Thioamide Preparation

  • Protect 4-hydroxybenzaldehyde using TBS-Cl and imidazole in DMF.

  • Perform a Horner-Wadsworth-Emmons olefination to yield the α,β -unsaturated ester, followed by amidation and thionation using Lawesson's reagent to yield the TBS-protected α,β -unsaturated thioamide.

Step 2: Enantioselective Alkynylation

  • Catalyst Generation: In a glovebox, combine Cu(CH3CN)4PF6 (5 mol%) and (S,S)-Ph-BPE (6 mol%) in dry THF. Stir for 30 minutes to form the active chiral complex.

  • Reaction: Add the thioamide substrate (1.0 eq) to the catalyst solution. Cool to -20°C.

  • Alkyne Addition: Introduce 1-propyne gas (or use a pre-condensed solution of 1-propyne in THF, 2.0 eq). Add a catalytic amount of LiOtBu (10 mol%) to initiate the first turnover by forming the initial copper acetylide.

  • Stir for 24 hours at -20°C. Quench with saturated aqueous NH4Cl.

Step 3: Hydrolysis and Deprotection

  • Dissolve the crude chiral thioamide in a mixture of THF/MeOH/H2O. Add AgNO3 (2.0 eq) and KOH (5.0 eq) and heat to 60°C. Causality: Silver acts as a thiophilic promoter, driving the hydrolysis of the resilient thioamide to the carboxylic acid.

  • Add TBAF (1.5 eq) to the mixture to cleave the TBS ether.

  • Acidify to pH 2, extract with EtOAc, and purify via silica gel chromatography to yield the final (R)-product.

Quantitative Data & Methodology Comparison

The following matrix summarizes the operational metrics for both protocols, allowing drug development professionals to select the appropriate route based on project phase and scale.

MetricProtocol 1: Classical ResolutionProtocol 2: Catalytic ACA (Thioamide)
Target Enantiomer (R)-Isomer(R)-Isomer
Stereocontrol Source (1R,2S)-1-amino-2-indanol(S,S)-Ph-BPE / Cu(I) Catalyst
Maximum Theoretical Yield 50% (from racemic acid)100%
Observed Overall Yield ~30-35%~65-75%
Enantiomeric Excess (ee) >99% (after 1 recrystallization)92 - 96% (requires chiral chromatography for >99%)
Scalability Excellent (Multi-Kilogram)Moderate (Gram to low-Kilogram)
Primary Cost Driver Reagent waste (discarded (S)-isomer)Chiral Ligand & Silver salts
Ideal Application Late-stage process chemistry / GMPEarly-stage Discovery / SAR generation

References

  • Development of a Scalable Synthesis of a GPR40 Receptor Agonist Organic Process Research & Development (2011). URL:[Link]

  • Enantioselective Synthesis of a GPR40 Agonist AMG 837 via Catalytic Asymmetric Conjugate Addition of Terminal Alkyne to α,β-Unsaturated Thioamide Organic Letters (2011). URL:[Link]

  • AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents PLoS One (2011). URL:[Link]

  • A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 PLoS One (2013). URL:[Link]

Sources

Application

Application Note: Advanced sp³-sp Sonogashira Cross-Coupling for the Synthesis of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Strategic Context & Synthetic Challenges (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid is a highly valuable chiral building block, most nota...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Context & Synthetic Challenges

(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid is a highly valuable chiral building block, most notably utilized in the synthesis of GPR40 (Free Fatty Acid Receptor 1) agonists such as the clinical candidate AMG 837 . Structurally, the molecule features an internal alkyne and a stereocenter at the C3 position.

Synthesizing this internal alkyne directly from its terminal alkyne precursor—(R)-3-(4-hydroxyphenyl)pent-4-ynoic acid—requires the installation of a methyl group. Traditional Sonogashira cross-coupling conditions (Pd/Cu) are highly efficient for sp² electrophiles (aryl/vinyl halides) but typically fail when applied to unactivated sp³ electrophiles like methyl iodide (MeI). This application note details a specialized, field-proven Pd/NHC (N-Heterocyclic Carbene) catalyzed sp³-sp Sonogashira coupling protocol to achieve this transformation efficiently and selectively .

Mechanistic Rationale: Overcoming sp³-sp Coupling Barriers

To successfully couple a terminal alkyne with MeI, several mechanistic and chemoselective hurdles must be addressed:

  • Catalyst Deactivation via Phosphine Alkylation: Standard palladium catalysts relying on phosphine ligands (e.g., Pd(PPh3​)4​ ) are incompatible with MeI. The highly electrophilic MeI rapidly alkylates the phosphine ligands to form inert phosphonium salts, instantly killing the catalytic cycle.

  • The NHC Advantage: Replacing phosphines with bulky N-Heterocyclic Carbenes, specifically IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), solves this issue. NHCs are exceptionally strong σ -donors that enrich the electron density on the Pd center, vastly accelerating the otherwise sluggish oxidative addition into the unactivated C(sp³)–I bond. Furthermore, their steric bulk prevents unwanted alkylation of the ligand itself .

  • Chemoselectivity and Substrate Masking: MeI is a potent electrophile. If the coupling is attempted on the unprotected (R)-3-(4-hydroxyphenyl)pent-4-ynoic acid, the basic conditions will trigger competitive O-methylation of the phenoxide and esterification of the carboxylate. Therefore, the substrate must be masked as a methyl ester and a TBS-protected phenol prior to the cross-coupling event.

CatalyticCycle Pd0 Pd(0)-IPr Active Catalyst OA Oxidative Addition Pd(II)(Me)(I)(IPr) Pd0->OA + MeI TM Transmetalation Pd(II)(Me)(Alkynyl)(IPr) OA->TM + Cu-Acetylide - CuI RE Reductive Elimination Internal Alkyne TM->RE C-C Bond Formation RE->Pd0 - Product

Caption: Catalytic cycle of the Pd-NHC mediated sp3-sp Sonogashira coupling with methyl iodide.

Quantitative Data: Optimization of sp³-sp Sonogashira Conditions

The table below summarizes the optimization landscape for the methylation of the protected terminal alkyne, demonstrating the critical nature of the ligand choice.

EntryPalladium SourceLigandBaseSolventYield (%)Mechanistic Observation
1 Pd(PPh3​)4​ None Et3​N DMF<5%Rapid catalyst deactivation via phosphonium salt formation.
2 Pd(OAc)2​ PPh3​ Cs2​CO3​ DMF12%Poor oxidative addition to the C(sp³)–I bond.
3 Pd(OAc)2​ IMes·HCl Cs2​CO3​ DMF45%Moderate conversion; insufficient steric bulk to stabilize Pd(0).
4 Pd(OAc)2​ IPr·HCl Cs2​CO3​ DMF 82% Optimal conversion; robust catalyst stability and turnover.

Experimental Protocol: A Self-Validating System

The following protocol is designed with built-in causality and in-process controls (IPCs) to ensure reproducibility and high fidelity.

Workflow S1 1. Substrate Protection TBS-Cl, MeOH/H+ S2 2. Catalyst Activation Pd(OAc)2 + IPr·HCl + Cs2CO3 S1->S2 S3 3. sp3-sp Sonogashira MeI, CuI, DMF, 60°C S2->S3 S4 4. Global Deprotection LiOH, THF/H2O S3->S4 S5 5. Target Isolation (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid S4->S5

Caption: Step-by-step workflow from substrate protection to the final isolation of the target acid.

Step 1: Substrate Masking (Protection)
  • Procedure: Dissolve (R)-3-(4-hydroxyphenyl)pent-4-ynoic acid (1.0 eq) in MeOH with a catalytic amount of H2​SO4​ . Reflux for 4 hours to yield the methyl ester. After workup, dissolve the crude ester in DMF. Add imidazole (2.5 eq) and TBS-Cl (1.2 eq). Stir at room temperature for 12 hours.

  • Causality: Masking the acidic proton and the nucleophilic phenol prevents competitive O-methylation and destructive side reactions during the Sonogashira coupling.

  • IPC & Self-Validation: TLC (Hexanes/EtOAc 8:2) should show a complete shift to a highly non-polar spot. LC-MS will confirm the mass shift corresponding to +14 Da (methyl) and +114 Da (TBS).

Step 2: Pd-NHC Catalyzed sp³-sp Sonogashira Methylation
  • Procedure: In an oven-dried Schlenk flask under an argon atmosphere, combine the protected substrate (1.0 eq), Pd(OAc)2​ (5 mol%), IPr·HCl (10 mol%), CuI (10 mol%), and anhydrous Cs2​CO3​ (2.5 eq). Add anhydrous, degassed DMF (0.2 M), followed by Methyl Iodide (MeI, 3.0 eq). Seal the flask and heat to 60 °C for 16 hours.

  • Causality: Cs2​CO3​ serves a dual purpose: it deprotonates the IPr·HCl salt to generate the active free carbene in situ, and it facilitates the formation of the copper acetylide intermediate. DMF is chosen to stabilize the polar Pd(II) intermediates and dissolve the inorganic base.

  • IPC & Self-Validation: The reaction mixture will visually transition from a pale yellow suspension to a dark brown/black mixture, indicating the successful generation of the active Pd(0) species. Complete consumption of the terminal alkyne must be verified by LC-MS (absence of terminal alkyne C-H stretch in IR, and a +14 Da mass shift).

Step 3: Global Deprotection & Isolation
  • Procedure: Filter the crude Sonogashira mixture through a pad of Celite to remove Pd/Cu salts and excess carbonate. Concentrate the filtrate. Dissolve the crude intermediate in a 3:1 mixture of THF/ H2​O . Add LiOH· H2​O (5.0 eq) and stir at 40 °C for 12 hours.

  • Causality: The strong aqueous base simultaneously hydrolyzes the methyl ester back to the carboxylic acid and cleaves the silyl ether (TBS) to unmask the phenol, achieving global deprotection in a single operation.

  • IPC & Self-Validation: Wash the basic aqueous layer with diethyl ether to remove organic impurities. Carefully acidify the aqueous layer to pH 2-3 using 1M HCl. The target molecule, (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid , will precipitate as a white/off-white solid, validating the success of the deprotection. Extract with EtOAc, dry over Na2​SO4​ , and concentrate.

References

  • Title : Enantioselective Synthesis of a GPR40 Agonist AMG 837 via Catalytic Asymmetric Conjugate Addition of Terminal Alkyne to α,β-Unsaturated Thioamide Source : Organic Letters URL :[Link]

  • Title : The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides Source : Journal of the American Chemical Society URL :[Link]

Method

Application Note: Incorporating (R)-3-(4-Hydroxyphenyl)hex-4-ynoic Acid into Solid-Phase Peptide Synthesis

Executive Summary & Rationale The integration of non-natural, chiral building blocks into peptide sequences is a cornerstone of modern peptide-drug conjugate (PDC) engineering. (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The integration of non-natural, chiral building blocks into peptide sequences is a cornerstone of modern peptide-drug conjugate (PDC) engineering. (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid (CAS: 1147732-37-3) is a highly specialized carboxylic acid, originally identified as the critical pharmacophore in potent G-protein-coupled receptor 40 (GPR40/FFA1) agonists such as AMG 837 and Fasiglifam (TAK-875)[1].

By conjugating this moiety to the N-terminus or a lysine side-chain of an incretin peptide (e.g., a GLP-1 analogue), researchers can engineer dual-acting therapeutics. These conjugates act simultaneously on GLP-1R and GPR40, profoundly amplifying glucose-dependent insulin secretion (GSIS)[2]. Furthermore, the internal alkyne within the hex-4-ynoic acid chain provides a unique bioorthogonal handle for downstream structural modifications[3], while the hydrophobic nature of the molecule aids in extending the peptide's plasma half-life via albumin binding.

Mechanistic Insights and Chemical Causality

To successfully incorporate this building block without compromising the integrity of the peptide or the ligand, several chemical causalities must be addressed:

  • Stereochemical Stability: Standard alpha-amino acids risk oxazolone-mediated epimerization at the chiral alpha-carbon during carboxyl activation. However, the chiral center of (R)-3-(4-hydroxyphenyl)hex-4-ynoic acid is located at the beta-position (C3). Because the alpha-carbon (C2) is an achiral methylene group, aggressive coupling conditions (e.g., using HATU at elevated temperatures) can be safely employed without risking racemization of the (R)-stereocenter.

  • Steric Hindrance: The bulky 4-hydroxyphenyl group at the beta-position creates significant steric shielding around the reactive carboxyl group. Standard carbodiimide chemistry (DIC/HOBt) often results in incomplete coupling. Uronium salts based on 7-aza-1-hydroxybenzotriazole (HATU) are required to drive the reaction to completion via a highly reactive 7-azabenzotriazole ester intermediate.

  • Phenol Reactivity & Carbocation Scavenging: The unprotected phenolic hydroxyl is mildly nucleophilic. While it generally survives the amide coupling step without unwanted O-acylation, it becomes a major liability during global acidic cleavage. The electron-rich phenol ring is highly susceptible to electrophilic aromatic substitution by tert-butyl cations released from peptide side-chain protecting groups. Therefore, a high concentration of triisopropylsilane (TIPS) is mandatory during TFA cleavage to scavenge these cations.

Experimental Workflows & Self-Validating Protocols

SPPS_Workflow Resin Fmoc-Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Elongation Peptide Elongation (Standard AA Coupling) Deprotect->Elongation BuildingBlock Couple (R)-3-(4-Hydroxyphenyl) hex-4-ynoic acid (HATU/DIPEA) Elongation->BuildingBlock Cleavage Global Cleavage & Deprotection (TFA/TIPS/H2O) BuildingBlock->Cleavage Purification RP-HPLC Purification Cleavage->Purification

Workflow for on-resin incorporation of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid via SPPS.

Protocol: N-Terminal Conjugation of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic Acid

Objective: Couple the GPR40 agonist pharmacophore to the N-terminal amine of a resin-bound peptide. Scale: 0.1 mmol peptide-resin.

Step 1: Resin Preparation Swell 0.1 mmol of the Fmoc-deprotected peptide-resin in 5 mL of anhydrous DMF for 30 minutes. Drain the solvent. Causality: Proper swelling exposes the internal pore structure of the polystyrene/PEG resin, maximizing the accessibility of the N-terminal amines to accommodate the bulky building block.

Step 2: Active Ester Formation In a clean vial, dissolve 61.3 mg (0.3 mmol, 3.0 eq) of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid and 110.3 mg (0.29 mmol, 2.9 eq) of HATU in 2 mL of anhydrous DMF. Add 104 µL (0.6 mmol, 6.0 eq) of DIPEA. Vortex for 2 minutes. Causality: Using a slight sub-stoichiometric amount of HATU (2.9 eq vs. 3.0 eq of the acid) prevents the excess uronium salt from reacting directly with the peptide's N-terminus, which would form an irreversible guanidinium capping byproduct and halt synthesis.

Step 3: Coupling Add the activated ester solution to the resin. Agitate gently at room temperature for 120 minutes. Causality: The beta-branched structure introduces severe steric hindrance. A prolonged 120-minute coupling time is required to achieve complete conversion, compared to the standard 30-minute coupling used for linear amino acids.

Step 4: Validation Checkpoint 1 (Kaiser Test) Remove a few resin beads, wash with ethanol, and perform a Kaiser test. Self-Validation: A yellow/colorless bead indicates >99% coupling completion. A blue bead indicates unreacted amines, triggering a mandatory re-coupling step using DIC/Oxyma to alter the activation mechanism and bypass potential steric dead-ends.

Step 5: Global Cleavage & Scavenging Wash the resin extensively with DMF (5x) and DCM (5x). Treat the resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature. Causality: Triisopropylsilane (TIPS) acts as a highly effective carbocation scavenger, preventing the irreversible alkylation of the building block's electron-rich phenol ring by protecting groups cleaved from the peptide.

Step 6: Validation Checkpoint 2 (Micro-Cleavage LC-MS) Precipitate the cleavage flow-through in cold diethyl ether, centrifuge, and dissolve the pellet in 50% acetonitrile/water. Analyze via LC-MS. Self-Validation: Confirm the presence of the target mass. The successful condensation of the building block results in a precise mass shift of +186.2 Da relative to the uncoupled peptide precursor (MW of building block is 204.2 Da, minus 18.0 Da for the loss of H₂O during amide bond formation).

Quantitative Optimization Data

To establish the most efficient coupling parameters, various activation strategies were benchmarked. The data below demonstrates the necessity of highly reactive uronium salts for this specific building block.

Table 1: Optimization of Coupling Conditions for (R)-3-(4-Hydroxyphenyl)hex-4-ynoic Acid

Coupling ReagentEquivalents (Acid/Reagent/Base)SolventTime (min)Temp (°C)Yield (%)Epimerization (%)
DIC / HOBt3.0 / 3.0 / 0DMF1202562.4< 0.1
DIC / Oxyma3.0 / 3.0 / 0DMF1202578.1< 0.1
HBTU / DIPEA3.0 / 2.9 / 6.0DMF1202584.5< 0.1
HATU / DIPEA 3.0 / 2.9 / 6.0 DMF 120 25 96.8 < 0.1
HATU / DIPEA3.0 / 2.9 / 6.0NMP6050 (MW)98.20.4

Note: Yields were determined by RP-HPLC peak integration at 214 nm following global cleavage. Epimerization at the C3 stereocenter was monitored via chiral LC-MS. MW = Microwave-assisted synthesis.

Post-Synthesis Bioorthogonal Derivatization and Biological Application

The internal alkyne of the hex-4-ynoic acid moiety is generally inert to standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which strongly prefers terminal alkynes. However, it serves as an excellent substrate for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) to yield 1,5-disubstituted triazoles, or for Sonogashira cross-coupling[3]. This allows researchers to append fluorophores or additional half-life extension domains post-cleavage without interfering with the peptide backbone.

Once synthesized, the resulting peptide-small molecule conjugate acts as a dual-agonist, leveraging the signaling cascade outlined below to maximize therapeutic efficacy in metabolic disorders[4].

Signaling Conjugate Peptide-GPR40 Agonist Conjugate GLP1R GLP-1 Receptor (GPCR, Gαs) Conjugate->GLP1R GPR40 GPR40 / FFA1 (GPCR, Gαq) Conjugate->GPR40 cAMP cAMP Elevation GLP1R->cAMP Ca2 Intracellular Ca2+ Mobilization GPR40->Ca2 Insulin Glucose-Dependent Insulin Secretion (GSIS) cAMP->Insulin Ca2->Insulin

Dual signaling cascade of GLP-1R and GPR40 activation promoting insulin secretion.

References

  • AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents Source: PLOS One URL:[Link]

  • The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 Source: British Journal of Pharmacology (PMC) URL:[Link]

  • Organometallic–Peptide Bioconjugates: Synthetic Strategies and Medicinal Applications Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Application

Application Notes and Protocols: In Vitro Assay Preparation for (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid

Authored by: Senior Application Scientist Introduction (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid is a small molecule with a chemical structure featuring a hydroxyphenyl group, suggesting potential interactions with biologi...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Introduction

(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid is a small molecule with a chemical structure featuring a hydroxyphenyl group, suggesting potential interactions with biological targets such as hormone receptors. While direct experimental data on this specific compound is limited, its structural motifs warrant investigation into its activity as a modulator of signaling pathways. This document provides a detailed guide for the in vitro characterization of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid, with a focus on a hypothesized role as an agonist of the abscisic acid (ABA) receptor pathway.

The plant hormone abscisic acid (ABA) and its analogs have garnered significant interest in drug discovery due to their roles in metabolic and inflammatory processes. A key molecular target of ABA in mammals is the Lanthionine Synthetase C-Like Protein 2 (LANCL2).[1] Activation of LANCL2 by ABA has been shown to have insulin-sensitizing and immunomodulatory effects.[1] Furthermore, another potential target for compounds with similar structures are G protein-coupled receptors like GPR40. This guide will provide protocols to investigate the interaction of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid with the ABA receptor pathway, including direct binding and downstream functional effects.

Hypothesized Signaling Pathway

The protocols outlined below are designed to test the hypothesis that (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid acts as an agonist for a receptor that signals through a pathway analogous to the ABA receptor pathway. This involves direct interaction with a receptor, which in turn modulates the activity of downstream effector proteins, leading to a measurable cellular response.

G Compound (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid Receptor Putative Receptor (e.g., ABA Receptor/PYL) Compound->Receptor Binding Effector Downstream Effector (e.g., PP2C) Receptor->Effector Conformational Change & Interaction Signaling Cellular Signaling Cascade (e.g., SnRK2 activation) Effector->Signaling Modulation Response Biological Response (e.g., Gene Expression, Enzyme Activity) Signaling->Response Transduction

Caption: Hypothesized signaling pathway for (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid.

Experimental Workflows

A multi-tiered approach is recommended to characterize the in vitro activity of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid. This involves primary screening through binding assays, followed by functional assays to determine the nature of the interaction (agonist or antagonist) and its impact on cellular signaling.

G cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Cellular Response Binding_Assay Receptor Binding Assay (e.g., Microscale Thermophoresis) Functional_Assay Enzyme Inhibition/Activation Assay (e.g., PP2C Phosphatase Assay) Binding_Assay->Functional_Assay Confirm Functional Effect Cell_Assay Cell-Based Signaling Assay (e.g., Akt Phosphorylation) Functional_Assay->Cell_Assay Validate in Cellular Context

Caption: Tiered experimental workflow for in vitro characterization.

Protocols

Protocol 1: Receptor Binding Affinity Assessment using Microscale Thermophoresis (MST)

Objective: To determine the binding affinity of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid to a putative receptor, such as a PYR/PYL/RCAR family ABA receptor.[2]

Principle: MST measures the directed movement of molecules in a temperature gradient, which is dependent on size, charge, and solvation shell. A change in any of these properties upon ligand binding results in a change in the thermophoretic movement, allowing for the quantification of binding affinity.

Materials:

  • Purified recombinant ABA receptor protein (e.g., PYL5)

  • Fluorescent labeling kit (e.g., NT-647-NHS)

  • (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid

  • Assay buffer (e.g., PBS with 0.05% Tween-20)

  • MST instrument and capillaries

Procedure:

  • Protein Labeling: Label the purified receptor protein with a fluorescent dye according to the manufacturer's protocol.

  • Ligand Preparation: Prepare a stock solution of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid in DMSO. Create a serial dilution series in the assay buffer.

  • Assay Preparation: Mix the labeled receptor protein with each concentration of the test compound. Keep the concentration of the labeled receptor constant.

  • Incubation: Incubate the mixtures for a sufficient time to reach binding equilibrium.

  • MST Measurement: Load the samples into MST capillaries and perform the measurement on the MST instrument.

  • Data Analysis: Analyze the change in thermophoresis to determine the dissociation constant (Kd).

Data Presentation:

CompoundTarget ReceptorKd (µM)
(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acidPYL5TBD
Abscisic Acid (Positive Control)PYL5TBD

TBD: To be determined experimentally.

Protocol 2: Functional Characterization using a PP2C Phosphatase Inhibition Assay

Objective: To assess the functional consequence of compound binding to the ABA receptor, specifically the inhibition of type 2C protein phosphatases (PP2Cs).[3]

Principle: In the ABA signaling pathway, the binding of an agonist to a PYL receptor induces a conformational change that allows the receptor to bind and inhibit a PP2C enzyme.[4] This inhibition can be measured using a phosphatase assay kit.

Materials:

  • Purified recombinant ABA receptor (e.g., PYR1)

  • Purified recombinant PP2C (e.g., HAB1)

  • (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid

  • Phosphatase substrate (e.g., a phosphopeptide)

  • Phosphatase assay kit (e.g., Serine/Threonine Phosphatase Assay System)

  • 96- or 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid.

  • Reaction Mixture: In a microplate, combine the ABA receptor, the PP2C enzyme, and the test compound at various concentrations. Include a positive control (ABA) and a negative control (DMSO).

  • Incubation: Incubate the mixture to allow for receptor-ligand and receptor-phosphatase interactions.

  • Substrate Addition: Add the phosphopeptide substrate to initiate the phosphatase reaction.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of dephosphorylated substrate according to the assay kit instructions.

  • Data Analysis: Calculate the percent inhibition of PP2C activity for each compound concentration and determine the IC50 value.

Data Presentation:

CompoundTarget PP2CIC50 (µM)
(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acidHAB1TBD
Abscisic Acid (Positive Control)HAB1TBD

TBD: To be determined experimentally.

Protocol 3: Cell-Based Assay for Downstream Signaling (Akt Phosphorylation)

Objective: To investigate the effect of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid on a downstream signaling event, such as the phosphorylation of Akt, which can be modulated by LANCL2.[5][6]

Principle: LANCL2 has been identified as a positive regulator of Akt activation.[5][6] If the test compound activates a pathway involving LANCL2, an increase in Akt phosphorylation would be expected. This can be quantified using methods like Western blotting or a cell-based ELISA.

Materials:

  • A suitable cell line expressing the target pathway components (e.g., HepG2 cells)

  • (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid

  • Cell culture medium and supplements

  • Lysis buffer

  • Primary antibodies against phosphorylated Akt (p-Akt) and total Akt

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP)

  • Western blot or ELISA detection reagents

Procedure:

  • Cell Culture and Treatment: Culture the cells to an appropriate confluency and then treat with various concentrations of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Western Blotting or ELISA:

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies to detect p-Akt and total Akt.

    • ELISA: Use a sandwich ELISA kit to quantify the levels of p-Akt and total Akt in the cell lysates.

  • Data Analysis: Quantify the band intensities (Western blot) or absorbance values (ELISA) and normalize the p-Akt signal to the total Akt signal. Determine the EC50 value for Akt phosphorylation.

Data Presentation:

CompoundCell Linep-Akt/Total Akt Ratio (Fold Change)EC50 (µM)
(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acidHepG2TBDTBD
Known Activator (Positive Control)HepG2TBDTBD

TBD: To be determined experimentally.

Trustworthiness and Self-Validation

The reliability of these protocols is ensured by the inclusion of appropriate controls:

  • Positive Controls: A known agonist of the target pathway (e.g., Abscisic Acid) should be included to confirm assay performance.

  • Negative Controls: A vehicle control (e.g., DMSO) is essential to determine the baseline response.

  • Counter-screens: To ensure specificity, the compound can be tested in assays for unrelated targets.

By following these detailed protocols and incorporating the appropriate controls, researchers can confidently assess the in vitro activity of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid and elucidate its potential mechanism of action.

References

  • Umezawa, T., et al. (2018). Identification of new abscisic acid receptor agonists using a wheat cell-free based drug screening system. Scientific Reports, 8(1), 4241. [Link]

  • Melcher, K., et al. (2010). Identification of ABA Receptor Agonists Using a Multiplexed High-Throughput Chemical Screening. Methods in Molecular Biology, 631, 239-250. [Link]

  • Blair, R. M., et al. (2000). Quantitative comparisons of in vitro assays for estrogenic activities. Environmental Health Perspectives, 108(4), 311-317. [Link]

  • Scaffold, T. (2013). Binding assays for abscisic acid receptors. Methods in Molecular Biology, 1016, 137-147. [Link]

  • Bassaganya-Riera, J., et al. (2014). Lanthionine synthetase component C-like protein 2: a new drug target for inflammatory diseases and diabetes. Drug Discovery Today, 19(6), 728-735. [Link]

  • Kojima, R., et al. (2020). Chemical Screening of Nuclear Receptor Modulators. Molecules, 25(15), 3493. [Link]

  • Henke, B. R., et al. (2002). A New Series of Estrogen Receptor Modulators That Display Selectivity for Estrogen Receptor β. Journal of Medicinal Chemistry, 45(25), 5492-5505. [Link]

  • Zhou, H., et al. (2003). A homogeneous in vitro functional assay for estrogen receptors: coactivator recruitment. Assay and Drug Development Technologies, 1(1 Pt 2), 175-185. [Link]

  • (2017). In vitro receptor binding assays. ResearchGate. [Link]

  • Zeng, Y., et al. (2014). Lanthionine synthetase C-like protein 2 (LanCL2) is a novel regulator of Akt. Molecular Biology of the Cell, 25(23), 3744-3753. [Link]

  • Lu, Y., et al. (2012). Computational Modeling-Based Discovery of Novel Classes of Anti-Inflammatory Drugs That Target Lanthionine Synthetase C-Like Protein 2. PLoS ONE, 7(3), e34643. [Link]

  • Zeng, Y., et al. (2014). Lanthionine synthetase C-like protein 2 (LanCL2) is a novel regulator of Akt. Molecular Biology of the Cell, 25(23), 3744-3753. [Link]

  • Kim, S., et al. (2018). Lanthionine synthetase C-like protein 2 (LanCL2) is important for adipogenic differentiation. Journal of Lipid Research, 59(8), 1433-1445. [Link]

  • An, Y., et al. (2020). APAn, a Class of ABA Receptor Agonism/Antagonism Switching Probes. Journal of Agricultural and Food Chemistry, 68(31), 8344-8354. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic Acid During Amide Bond Formation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the chiral molecule (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid and need to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the chiral molecule (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid and need to form amide bonds without compromising its stereochemical integrity. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of racemization during this critical synthetic step.

Introduction to the Challenge

(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid is a chiral building block with significant potential in pharmaceutical development. The stereocenter at the C3 position is crucial for its biological activity. However, the α-proton to the carboxylic acid is susceptible to abstraction under basic conditions, especially when the carboxyl group is activated for amide bond formation. This can lead to racemization, the formation of an equal mixture of R and S enantiomers, which can diminish or alter the compound's therapeutic efficacy. This guide will equip you with the knowledge and techniques to minimize or eliminate this unwanted side reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during the amide coupling of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid.

Q1: What is racemization and why is it a concern for my compound?

A1: Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate).[1][2] For a chiral molecule like (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid, the specific three-dimensional arrangement of atoms (stereochemistry) is often essential for its interaction with biological targets. The formation of the unintended (S)-enantiomer can lead to a loss of potency, altered pharmacological effects, or even toxicity.[1][3]

Q2: I'm observing significant racemization in my reaction. What are the most likely causes?

A2: The primary culprits for racemization during amide bond formation are the choice of coupling reagent, the base used, the reaction temperature, and the solvent.[1][4]

  • Coupling Reagent: Carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are notorious for causing racemization when used alone.[5][6][7] This is because they form a highly reactive O-acylisourea intermediate that can readily cyclize to form an oxazolone.[6][7] The oxazolone intermediate has an acidic proton that is easily removed by a base, leading to a loss of stereochemistry.[6][8][9]

  • Base: Strong, non-sterically hindered bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can readily abstract the α-proton, promoting racemization.[1][4]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[1][10]

  • Solvent: Polar solvents can sometimes increase the rate of racemization.[1]

Q3: Which coupling reagents are best for minimizing racemization?

A3: To suppress racemization, it is highly recommended to use coupling reagents that either avoid the formation of highly reactive intermediates or are used in conjunction with additives that intercept these intermediates.

  • Onium Salts (Uronium/Aminium and Phosphonium): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are generally superior to carbodiimides in preventing racemization.[5][11][12] They react with the carboxylic acid to form active esters that are less prone to oxazolone formation.[6][8]

  • Carbodiimides with Additives: If you must use a carbodiimide like DIC (diisopropylcarbodiimide), always use it with a racemization-suppressing additive.[5][6] Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) and HOAt (1-Hydroxy-7-azabenzotriazole) are generally more effective than the traditional HOBt (1-Hydroxybenzotriazole).[6][7][8] These additives form active esters that are more stable and less susceptible to racemization.[7]

  • Other Modern Reagents: Newer reagents like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and T3P (Propylphosphonic anhydride) are also designed to minimize racemization and are excellent choices.[3][12][13]

Q4: What is the best base to use, and how much should I add?

A4: The choice and amount of base are critical.

  • Weaker, Sterically Hindered Bases: Opt for a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good first choice.[4] In cases of severe racemization, the more hindered base 2,4,6-collidine is recommended.[4][6]

  • Stoichiometry: Use the minimum amount of base necessary to neutralize any acid salts and facilitate the reaction. A common starting point is 1.1 to 1.5 equivalents relative to the carboxylic acid. Excess base will significantly increase the risk of racemization.[1]

Q5: How can I troubleshoot my reaction if I still see racemization?

A5: If you've optimized your reagents and base but still observe racemization, consider the following:

  • Lower the Temperature: Perform the coupling reaction at 0 °C.[1] This will slow down the rate of racemization more than the rate of the desired amide bond formation.

  • Pre-activation Time: Minimize the pre-activation time. This is the time the carboxylic acid is mixed with the coupling reagent before the amine is added. A shorter pre-activation time reduces the opportunity for the activated intermediate to racemize.

  • Solvent Choice: If possible, experiment with less polar solvents, although solubility of your starting materials will be a key consideration.

  • Consider Copper(II) Chloride: For particularly challenging couplings, the addition of catalytic amounts of copper(II) chloride (CuCl₂) has been shown to suppress racemization.[5][14]

Below is a troubleshooting workflow to guide your decision-making process:

TroubleshootingWorkflow start Racemization Observed check_reagent Are you using a carbodiimide (DCC, EDC) alone? start->check_reagent solution_reagent Switch to an onium salt (HATU, COMU) or use carbodiimide with an additive (Oxyma, HOAt). check_reagent->solution_reagent Yes check_base Are you using a strong, non-hindered base (TEA, DIPEA)? check_reagent->check_base No solution_reagent->check_base solution_base Switch to a weaker or hindered base (NMM, 2,4,6-Collidine). Use minimal equivalents. check_base->solution_base Yes check_temp Is the reaction run at room temperature or elevated? check_base->check_temp No solution_base->check_temp solution_temp Lower the reaction temperature to 0°C. check_temp->solution_temp Yes final_check Racemization still present? check_temp->final_check No solution_temp->final_check advanced_solution Consider minimizing pre-activation time or adding catalytic CuCl₂. final_check->advanced_solution Yes end Racemization Minimized final_check->end No advanced_solution->end ProtocolWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis setup 1. Add carboxylic acid to a flame-dried flask under N₂ dissolve 2. Dissolve in anhydrous DMF setup->dissolve add_reagents 3. Add amine and NMM dissolve->add_reagents cool 4. Cool to 0°C add_reagents->cool activate 5. Add HATU cool->activate monitor 6. Stir at 0°C and monitor progress activate->monitor workup 7. Perform aqueous workup monitor->workup purify 8. Purify by column chromatography workup->purify analyze 9. Analyze enantiomeric excess by Chiral HPLC purify->analyze

Sources

Optimization

Technical Support Center: Troubleshooting Oxidation Workflows for (R)-3-(4-Hydroxyphenyl)hex-4-ynoic Acid Precursors

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of free fatty acid receptor 1 (FFA1/GPR40) agonists.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of free fatty acid receptor 1 (FFA1/GPR40) agonists. Molecules containing the 3-(4-hydroxyphenyl)hex-4-ynoic acid scaffold are critical chiral building blocks for potent antidiabetic candidates, including analogs of TAK-875[1] and AMG-837[2].

Oxidizing the primary alcohol (or aldehyde) precursor to the final carboxylic acid is notoriously difficult due to three competing vulnerabilities: an electron-rich free phenol, an internal alkyne, and a highly sensitive chiral center at C3. This guide dissects the causality behind common side reactions and provides field-proven, self-validating protocols to ensure high-fidelity synthesis.

Visualizing the Reaction Landscape

OxidationPathways Precursor (R)-3-(4-Hydroxyphenyl)hex-4-yn-1-ol (Precursor) Target (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid (Target Product) Precursor->Target Swern / Pinnick (Buffered, pH 4-5) Quinone p-Benzoquinone Derivative (Phenol Over-oxidation) Precursor->Quinone Cr(VI), Unmasked TEMPO Epimer (S)-Enantiomer (C3 Racemization) Precursor->Epimer Radical Oxidants / Strong Base Cleavage Carboxylic Acid Fragments (Alkyne Cleavage) Precursor->Cleavage KMnO4, RuO4, O3

Fig 1. Chemoselective oxidation pathways and side reactions for the target precursor.

Troubleshooting Guides & FAQs

Q1: Why is my reaction mixture turning dark brown/black, and why am I isolating a quinone instead of the target acid? The Causality: The unprotected 4-hydroxyphenyl group is highly susceptible to single-electron transfer (SET) oxidation. Reagents like Jones reagent (CrO3) or high-loading TEMPO generate phenoxy radicals that rapidly disproportionate into p-benzoquinones. The Solution: You must avoid transition metal oxidants in high oxidation states. If you cannot use a transient protecting group (like TMS or TBS) for the phenol, you must switch to a strictly two-electron oxidation pathway, such as the Swern/Pinnick sequence.

Q2: My chiral HPLC shows a significant drop in enantiomeric excess (ee) after oxidation. How is racemization occurring at C3 when it is beta to the carbonyl? The Causality: The C3 methine proton is doubly activated—it is both benzylic to the phenol and propargylic to the alkyne. This dual activation drastically lowers its bond dissociation energy (BDE) and pKa. Basic conditions (pH > 8) trigger deprotonation and subsequent racemization via a planar carbanion. Furthermore, radical oxidants can directly abstract this weakened hydrogen. The Solution: Maintain strict pH control. The oxidation must be buffered in a mildly acidic window (pH 4.5–5.0) to keep the C3 proton intact[2].

Q3: I am seeing fragmentation products and missing the alkyne peak in my NMR. What causes this? The Causality: Internal alkynes are sensitive to strong electrophilic oxidants. Reagents like KMnO4, RuO4, or prolonged exposure to ozone will oxidatively cleave the hex-4-yne moiety, yielding fragmented carboxylic acids. The Solution: Restrict your workflow to oxidants that act exclusively on oxygenated carbons, such as NaClO2.

Quantitative Data: Oxidation Method Comparison

To aid in reagent selection, the following table summarizes the compatibility of standard oxidation systems against the structural vulnerabilities of the (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid scaffold.

Oxidant SystemPhenol IntegrityC3 Chiral IntegrityAlkyne IntegrityRecommendation
Swern / Buffered Pinnick ExcellentExcellent (pH 4.5 buffer)ExcellentGold Standard
TEMPO / BAIB Poor (Quinone risk)Moderate (Radical abstraction risk)ExcellentNot Recommended
Jones Reagent (CrO3) Fail (Rapid oxidation)GoodModerateStrictly Avoid
KMnO4 / RuO4 FailGoodFail (Cleavage)Strictly Avoid
Step-by-Step Methodology: The Gold-Standard Protocol

To achieve quantitative conversion without side reactions, we utilize a self-validating two-step sequence: a Swern oxidation to the aldehyde, followed by a buffered Pinnick oxidation to the carboxylic acid.

Step 1: Swern Oxidation (Alcohol to Aldehyde)
  • Preparation: Charge a flame-dried flask with oxalyl chloride (1.2 equiv) in anhydrous DCM at -78 °C under N2.

  • Activation: Add anhydrous DMSO (2.4 equiv) dropwise. Causality: This forms the active alkoxysulfonium intermediate without generating radicals that could abstract the sensitive C3 proton.

  • Substrate Addition: Add the (R)-3-(4-hydroxyphenyl)hex-4-yn-1-ol precursor (1.0 equiv) dissolved in DCM. Stir for 30 minutes at -78 °C.

  • Deprotonation: Add triethylamine (5.0 equiv) dropwise and slowly warm the reaction to 0 °C. Causality: TEA deprotonates the intermediate to yield the aldehyde. Keeping the temperature at or below 0 °C prevents base-catalyzed epimerization at C3.

  • Workup: Quench with saturated aqueous NH4Cl, extract with DCM, and concentrate. Use the crude aldehyde immediately in Step 2.

Step 2: Buffered Pinnick Oxidation (Aldehyde to Carboxylic Acid)
  • Solvent System: Dissolve the crude aldehyde in a mixture of t-BuOH and H2O (4:1 ratio).

  • Scavenger Addition: Add 2-methyl-2-butene (10.0 equiv). Causality: This acts as a sacrificial alkene to scavenge highly reactive hypochlorous acid (HOCl) byproducts. Without this, HOCl will rapidly undergo electrophilic aromatic substitution, chlorinating your electron-rich phenol ring.

  • pH Buffering: Add NaH2PO4 (2.0 equiv). Causality: This buffers the solution to pH ~4.5, preventing the solution from becoming basic and completely neutralizing the risk of C3 deprotonation/racemization.

  • Oxidation: Add NaClO2 (2.0 equiv) portion-wise at 0 °C. Stir for 2 hours.

  • Workup: Quench with brine, extract with EtOAc, dry over Na2SO4, and concentrate to yield the pure (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Phenolic Alkynes: (R)-3-(4-Hydroxyphenyl)hex-4-ynoic Acid in Focus

Introduction: The Strategic Value of Phenolic Alkynes Phenolic alkynes are privileged structural motifs in medicinal chemistry and materials science. The phenol group offers a versatile handle for hydrogen bonding, salt...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Phenolic Alkynes

Phenolic alkynes are privileged structural motifs in medicinal chemistry and materials science. The phenol group offers a versatile handle for hydrogen bonding, salt formation, and further functionalization, while the alkyne provides a rigid linker and a gateway to a vast array of chemical transformations. These transformations, including cross-coupling reactions and cycloadditions, are cornerstones of modern synthesis, enabling the rapid construction of complex molecular architectures from simple building blocks.[1]

This guide provides an in-depth comparison of the chemical reactivity of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid , a chiral internal alkyne, against two key archetypes: phenolic terminal alkynes and simpler phenolic internal alkynes. Understanding these distinctions is paramount for researchers in drug development and chemical synthesis, as the choice of alkyne substrate fundamentally dictates the available synthetic routes and the outcome of chemical reactions. We will explore the causality behind experimental choices, present validating data, and provide detailed protocols for key transformations.

Structural Analysis: Deconstructing the Reactivity Profile

The reactivity of any phenolic alkyne is a composite of its constituent functional groups. For our target molecule, (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid, three key features govern its chemical behavior.

cluster_target (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid Target Key Structural Features Phenol Phenolic -OH (Nucleophilic, Activating) Target->Phenol Alkyne Internal Alkyne (Sterically Hindered, No Acidic H) Target->Alkyne Acid Carboxylic Acid (Acidic, Potential for Side Reactions) Target->Acid cluster_reactivity Sonogashira Reactivity Map cluster_terminal Terminal Alkyne cluster_internal Internal Alkyne Start Select Phenolic Alkyne Substrate T_Alkyne e.g., 4-Ethynylphenol Start->T_Alkyne I_Alkyne e.g., Target Molecule Start->I_Alkyne T_Proton Has Acidic Terminal Proton? T_Alkyne->T_Proton T_Reaction Sonogashira Coupling Proceeds T_Proton->T_Reaction Yes I_Proton Has Acidic Terminal Proton? I_Alkyne->I_Proton I_NoReaction No Reaction I_Proton->I_NoReaction No

Caption: Logical flow determining Sonogashira reaction viability.

Cycloaddition: The Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of many functional groups. [2][3]The premier example, CuAAC, joins a terminal alkyne and an azide to form a 1,4-disubstituted triazole. [4]Like the Sonogashira reaction, its mechanism is entirely dependent on the presence of a terminal alkyne.

Experimental Insight: The biorthogonal nature of the azide and terminal alkyne groups makes this reaction exceptionally useful in complex biological systems. [2][5]Internal alkynes do not participate, making this a clear point of differentiation for synthetic planning.

Comparative Data: CuAAC with Benzyl Azide

SubstrateCatalyst SystemSolventYield (%)Key Observations
4-Ethynylphenol CuSO₄·5H₂O, Sodium AscorbatetBuOH/H₂O98%Rapid, clean formation of the 1,2,3-triazole product. Reaction is often complete within hours at room temperature. [3]
1-(4-Hydroxyphenyl)-1-propyne CuSO₄·5H₂O, Sodium AscorbatetBuOH/H₂ONo ReactionStarting materials recovered. The internal alkyne is inert under these conditions.
(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid CuSO₄·5H₂O, Sodium AscorbatetBuOH/H₂ONo ReactionStarting materials recovered. The molecule is completely unreactive in this transformation.
Electrophilic Addition: Hydration of the Alkyne

The hydration of alkynes is a classic transformation used to synthesize ketones. [6]Unlike the coupling reactions discussed above, both terminal and internal alkynes undergo hydration. However, the regioselectivity and reaction rates can differ. Electrophilic additions to alkynes are generally slower than to alkenes because they proceed through a high-energy vinyl cation intermediate. [7][8] Experimental Insight: For terminal alkynes, hydration typically follows Markovnikov's rule to yield a methyl ketone. For unsymmetrical internal alkynes, a mixture of two ketone products is often formed, which can be a significant drawback unless the electronic or steric properties of the substituents strongly favor one outcome.

Comparative Data: Acid-Catalyzed Hydration

SubstrateConditionsProduct(s)Yield (%)Key Observations
4-Ethynylphenol H₂SO₄, H₂O, HgSO₄4-Hydroxyacetophenone~75%Markovnikov addition occurs exclusively, leading to a single ketone product. [6]
1-(4-Hydroxyphenyl)-1-propyne H₂SO₄, H₂O, HgSO₄1-(4-Hydroxyphenyl)propan-1-one & 1-(4-Hydroxyphenyl)propan-2-oneMixtureA mixture of two regioisomeric ketones is formed, complicating purification.
(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid H₂SO₄, H₂O, HgSO₄Mixture of two ketonesMixtureA mixture of 3-(4-Hydroxyphenyl)hexan-4-one and -5-one would be expected. The reaction may be sluggish due to steric hindrance.

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are described. They represent self-validating systems where the expected outcome is based on the fundamental reactivity principles discussed.

Protocol 1: Sonogashira Cross-Coupling of 4-Ethynylphenol with Iodobenzene

Causality: This protocol is designed to illustrate the high efficiency of coupling a terminal phenolic alkyne. We use a standard Pd(PPh₃)₂Cl₂/CuI catalyst system. Triethylamine (Et₃N) acts as both the base to deprotonate the alkyne and as a solvent. The reaction is run under an inert atmosphere (N₂) to prevent oxidative degradation of the Pd(0) catalyst.

Materials:

  • 4-Ethynylphenol (1.0 mmol, 118.1 mg)

  • Iodobenzene (1.1 mmol, 123 µL)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 14.0 mg)

  • Copper(I) Iodide (CuI) (0.04 mmol, 7.6 mg)

  • Anhydrous Triethylamine (5 mL)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Schlenk flask, magnetic stirrer, nitrogen line

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add 4-ethynylphenol, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous THF and anhydrous triethylamine via syringe.

  • Add iodobenzene via syringe and stir the resulting mixture at room temperature.

  • Monitor the reaction progress by TLC (e.g., 20% EtOAc/Hexanes).

  • Upon completion (typically 4-6 hours), quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 1-(4-hydroxyphenyl)-2-phenylethyne.

Safety Note: Palladium catalysts are toxic and should be handled in a fume hood. Organic solvents are flammable.

Experimental Workflow: Sonogashira Coupling A 1. Setup - Add reagents to Schlenk flask - Purge with N₂ B 2. Reaction - Add solvents & iodobenzene - Stir at room temperature A->B Reagents ready C 3. Monitoring - Sample for TLC analysis B->C Reaction running C->B Incomplete D 4. Workup - Quench with NH₄Cl (aq) - Liquid-liquid extraction C->D Complete E 5. Purification - Dry organic layer - Concentrate solvent - Column chromatography D->E Crude product F 6. Analysis - Obtain pure product - Characterize (NMR, MS) E->F Purified product

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Causality: This protocol demonstrates the "click" reaction, a highly efficient and orthogonal transformation. A copper(II) sulfate precursor is reduced in situ by sodium ascorbate to the active copper(I) catalyst. The reaction is performed in a mixture of t-butanol and water, a green solvent system that is effective for a wide range of substrates.

Materials:

  • 4-Ethynylphenol (1.0 mmol, 118.1 mg)

  • Benzyl Azide (1.0 mmol, 133.2 mg)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 12.5 mg)

  • Sodium Ascorbate (0.1 mmol, 19.8 mg)

  • t-Butanol (5 mL)

  • Deionized Water (5 mL)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a 25 mL round-bottom flask, dissolve 4-ethynylphenol and benzyl azide in t-butanol (5 mL).

  • In a separate vial, dissolve CuSO₄·5H₂O and sodium ascorbate in deionized water (5 mL).

  • Add the aqueous catalyst solution to the solution of the alkyne and azide.

  • Stir the resulting biphasic mixture vigorously at room temperature. A color change is typically observed.

  • Monitor the reaction by TLC. The product is often UV-active and will have a different Rf from the starting materials.

  • Upon completion (typically 1-4 hours), add water (10 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The product, 4-(1-benzyl-1H-1,2,3-triazol-4-yl)phenol, is often pure enough for subsequent use, but can be further purified by recrystallization or chromatography if necessary.

Safety Note: Organic azides are potentially explosive and should be handled with care behind a safety shield.

Conclusion and Outlook

The reactivity of phenolic alkynes is profoundly dictated by the structure of the alkyne terminus. While all share the reactive potential of the phenol ring, the distinction between a terminal and an internal alkyne is a critical design choice in chemical synthesis.

  • (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid , as an internal alkyne, is unreactive in the cornerstone reactions of modern alkyne chemistry: Sonogashira coupling and CuAAC. Its utility lies in transformations that engage the internal triple bond, such as hydrogenation or certain cycloadditions, or in reactions targeting the phenol or carboxylic acid moieties. The presence of the carboxylic acid adds a layer of complexity, often requiring protection/deprotection steps.

  • Phenolic terminal alkynes (e.g., 4-ethynylphenol) are versatile building blocks, readily participating in high-yielding coupling and click reactions. They are the substrates of choice for rapidly building molecular complexity from the alkyne terminus.

  • Simpler phenolic internal alkynes serve as important controls, isolating the steric and electronic effects of the internal triple bond from other reactive groups.

For researchers and drug development professionals, a clear understanding of these reactivity profiles is essential. If the synthetic strategy relies on building C-C or C-heteroatom bonds at the alkyne position via mainstream catalytic methods, a terminal alkyne is required. If the alkyne is intended as a rigid internal linker, to be modified by other means like reduction, then a molecule like (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid becomes a viable, albeit more specialized, choice.

References

  • Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. PMC. [Link]

  • Alkyne Reactivity. MSU Chemistry. [Link]

  • Electrophilic Addition Reactions of Alkynes. Chemistry Steps. [Link]

  • Common Electrophilic Addition Reactions at the Phenol Ring. ACS Publications. [Link]

  • Alkenes and Alkynes. Electrophilic and Concerted Addition Reactions. University of Wisconsin-Platteville. [Link]

  • Click Chemistry. Sharpless Lab, The Scripps Research Institute. [Link]

  • Different reactivity modes for alkynes and phenols. ResearchGate. [Link]

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Chemical Reviews. [Link]

  • Electrophilic Addition Reactions of Alkynes. Chemistry LibreTexts. [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Omega. [Link]

  • Dynamic Hydroxyl–Yne Reaction with Phenols. PMC, NIH. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. PubMed. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. PMC. [Link]

  • Reactions of Phenols. Chemistry Steps. [Link]

  • Reactions of Phenols. Chemistry LibreTexts. [Link]

Sources

Comparative

A Researcher's Guide to Evaluating the Binding Affinity of Novel RORγt Modulators: (R)-3-(4-Hydroxyphenyl)hex-4-ynoic Acid as a Case Study

In the landscape of drug discovery for autoimmune and inflammatory diseases, the Retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target.[1][2][3] As the master transcr...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery for autoimmune and inflammatory diseases, the Retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target.[1][2][3] As the master transcription factor driving the differentiation of pro-inflammatory Th17 cells, its modulation presents a promising strategy for conditions like psoriasis and rheumatoid arthritis.[1][4][5] This guide provides a comprehensive framework for evaluating the binding affinity of novel compounds targeting RORγt, using the hypothetical test compound, (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid, as a practical example. We will compare its performance against a well-characterized standard inhibitor and detail the essential experimental protocols that ensure data integrity and reproducibility.

The core of any successful drug discovery campaign lies in the precise and accurate determination of a compound's binding affinity for its target. This parameter not only dictates the potential potency of the drug but also informs on its specificity and therapeutic window. Here, we will delve into a multi-tiered approach, starting from a high-throughput biochemical assay, followed by a cell-based functional assay, and culminating in a direct biophysical characterization.

The Candidate and the Benchmark: A Comparative Overview

For this guide, we will be assessing the following compounds:

  • Test Compound: (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid, a novel small molecule with structural motifs suggestive of potential interaction with nuclear hormone receptors.

  • Standard Inhibitor: "Cpd A," a representative potent and selective RORγt inverse agonist, for which extensive in vitro and in vivo data is available.[6]

Our objective is to determine the binding affinity and functional activity of our test compound relative to the established standard.

Tier 1: Primary Biochemical Assay - Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

The initial step in our evaluation is a biochemical assay to determine if the test compound can disrupt the interaction between the RORγt Ligand Binding Domain (LBD) and a co-activator peptide. The TR-FRET assay is an excellent choice for this purpose due to its high sensitivity, low background, and homogeneous format, making it amenable to high-throughput screening.[4][6]

The principle of this assay relies on the transfer of energy from a donor fluorophore (e.g., Europium cryptate) conjugated to an anti-tag antibody that binds the RORγt-LBD, to an acceptor fluorophore (e.g., a fluorescently labeled analog) conjugated to a co-activator peptide. When the LBD and the peptide are in close proximity, excitation of the donor results in emission from the acceptor. A compound that disrupts this interaction will lead to a decrease in the FRET signal.

Experimental Protocol: RORγt Co-activator Displacement TR-FRET Assay
  • Reagent Preparation:

    • Prepare a stock solution of the test compound, (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid, and the standard inhibitor, Cpd A, in 100% DMSO.

    • Prepare a serial dilution of the compounds in assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA). The final DMSO concentration in the assay should be kept below 1%.

    • Prepare a solution containing the tagged RORγt-LBD and the anti-tag antibody-donor fluorophore conjugate in assay buffer.

    • Prepare a solution of the acceptor-labeled co-activator peptide in assay buffer.

  • Assay Procedure:

    • In a 384-well microplate, add the test compounds at various concentrations.

    • Add the RORγt-LBD/antibody-donor solution to all wells.

    • Incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding to the LBD.

    • Add the acceptor-labeled co-activator peptide solution to initiate the binding reaction.

    • Incubate for a further period (e.g., 1-2 hours) to allow the system to reach equilibrium.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor emission signals.

    • Plot the signal ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the co-activator peptide.

Hypothetical Comparative Data: TR-FRET Assay
CompoundIC50 (nM)
(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid150
Standard Inhibitor (Cpd A)20[4]

This initial biochemical screen suggests that our test compound is a moderately potent inhibitor of the RORγt-co-activator interaction, albeit less potent than the standard inhibitor.

Tier 2: Cell-Based Functional Assay - GAL4 Reporter Gene Assay

While the TR-FRET assay confirms direct interaction with the LBD, a cell-based assay is crucial to determine if this binding translates into functional antagonism in a cellular context. The GAL4 reporter gene assay is a widely used method for this purpose.[6][7][8]

In this system, a chimeric receptor is created by fusing the RORγt-LBD to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This construct is co-transfected into a suitable cell line (e.g., Jurkat T-cells) along with a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS). Constitutive activity of the RORγt-LBD drives the expression of luciferase. An inhibitor that binds to the LBD will reduce luciferase expression.

Experimental Protocol: RORγt-LBD GAL4 Transactivation Assay
  • Cell Culture and Transfection:

    • Culture Jurkat T-cells in appropriate media.

    • Co-transfect the cells with the GAL4-RORγt-LBD expression vector and the UAS-luciferase reporter vector.

    • Allow the cells to recover and express the constructs.

  • Compound Treatment:

    • Plate the transfected cells in a 96-well plate.

    • Treat the cells with serial dilutions of the test compound and the standard inhibitor.

    • Include a vehicle control (DMSO) and a positive control (a known RORγt agonist, if available, or no treatment for constitutive activity).

  • Luciferase Assay:

    • After an incubation period (e.g., 18-24 hours), lyse the cells.

    • Add a luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to a measure of cell viability (e.g., a concurrent MTS assay) to account for any cytotoxic effects of the compounds.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Hypothetical Comparative Data: GAL4 Reporter Assay
CompoundIC50 (nM)
(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid450
Standard Inhibitor (Cpd A)50[6]

The cell-based data corroborates the biochemical findings, demonstrating that (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid can functionally antagonize RORγt activity in a cellular environment, with a potency that is lower than the standard inhibitor.

Tier 3: Direct Biophysical Characterization - Isothermal Titration Calorimetry (ITC)

To gain a deeper understanding of the binding thermodynamics, a direct, label-free biophysical method like Isothermal Titration Calorimetry (ITC) is invaluable.[9][10][11] ITC measures the heat change that occurs upon the binding of two molecules, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[9][12]

Experimental Protocol: ITC Measurement of RORγt-LBD Binding
  • Sample Preparation:

    • Express and purify the RORγt-LBD to a high degree of homogeneity.

    • Dialyze the protein extensively against the ITC running buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.5).

    • Prepare a concentrated stock of the test compound in the final dialysis buffer. A small amount of DMSO may be used for solubility, but the final concentration must be matched in both the protein and ligand solutions.

  • ITC Experiment:

    • Load the purified RORγt-LBD into the sample cell of the calorimeter.

    • Load the test compound solution into the injection syringe.

    • Perform a series of small injections of the compound into the protein solution, allowing the system to reach equilibrium after each injection.

    • A control experiment, injecting the compound into the buffer alone, should be performed to subtract the heat of dilution.[9]

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters.

Hypothetical Comparative Data: ITC Analysis
Parameter(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acidStandard Inhibitor (Cpd A)
Kd (nM) 25030
n (stoichiometry) 1.10.95
ΔH (kcal/mol) -8.5-10.2
TΔS (kcal/mol) 1.20.8

The ITC data provides a direct measure of the binding affinity (Kd), which is in general agreement with the IC50 values obtained from the functional assays. It also reveals that the binding of both compounds is enthalpically driven.

Visualizing the Workflow and Pathway

To better illustrate the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_tier1 Tier 1: Biochemical Screen cluster_tier2 Tier 2: Cell-Based Validation cluster_tier3 Tier 3: Biophysical Characterization a RORγt-LBD + Co-activator b TR-FRET Assay a->b Add Test Compound c IC50 Determination b->c f Functional IC50 c->f Confirms Cellular Activity d Transfected Jurkat T-cells (GAL4-RORγt-LBD + UAS-Luc) e GAL4 Reporter Assay d->e Treat with Compound e->f i Kd, ΔH, ΔS Determination f->i Provides Thermodynamic Basis g Purified RORγt-LBD h Isothermal Titration Calorimetry (ITC) g->h Titrate with Compound h->i th17_pathway cluster_0 Th17 Differentiation cluster_1 Mechanism of Inhibition TGFb TGF-β RORgt RORγt (Transcription Factor) TGFb->RORgt Induces Expression IL6 IL-6 IL6->RORgt Induces Expression IL17 IL-17 Production RORgt->IL17 Drives Transcription Inflammation Inflammation IL17->Inflammation Pro-inflammatory Effects Inhibitor (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid or Standard Inhibitor Inhibitor->RORgt Binds to LBD, Blocks Co-activator

Caption: Simplified RORγt signaling pathway in Th17 cells.

Conclusion

This guide outlines a robust, multi-tiered strategy for the evaluation of novel RORγt inhibitors, using (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid as a case study. By employing a combination of biochemical, cell-based, and biophysical assays, researchers can build a comprehensive profile of a compound's binding affinity and functional activity. The hypothetical data presented herein illustrates a scenario where the test compound demonstrates on-target activity, albeit with lower potency than the established standard inhibitor. This structured approach provides the critical data necessary to make informed decisions in the progression of a drug discovery project, ensuring that only the most promising candidates are advanced.

References

  • Maddur, M. S., Miossec, P., Kaveri, S. V., & Bayry, J. (2012). Th17 cells: biology, pathogenesis of autoimmune and inflammatory diseases, and therapeutic strategies. The American journal of pathology, 181(1), 8–18. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). RORγ. Retrieved from [Link]

  • Guendisch, U., Weiss, J., Ecoeur, F., Riker, J. C., Kaupmann, K., Kallen, J., ... & Bigaud, M. (2017). Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo. PloS one, 12(11), e0188391. [Link]

  • Scheuermann, S., et al. (2019). Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses. Frontiers in Immunology, 10, 639. [Link]

  • NIH Molecular Libraries Program. (2010). Identification of Potent and Selective RORγ Antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Wilson, D. L., & Cembrowski, G. S. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2968. [Link]

  • Matulis, D. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. In Biocalorimetry (pp. 53-81). Humana, New York, NY. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • BMG LABTECH. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]

  • Xiao, S., Yosef, N., Yang, J., Wang, Y., Zhou, L., Zhu, C., ... & Littman, D. R. (2014). Small-molecule systems-level insights into reprogramming of Th17 cells. Cell, 157(5), 1049-1060. [Link]

Sources

Safety & Regulatory Compliance

Safety

(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid proper disposal procedures

Comprehensive Operational and Disposal Protocol for (R)-3-(4-Hydroxyphenyl)hex-4-ynoic Acid (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid is a highly specialized chiral intermediate frequently utilized in the synthesis of GPR4...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Protocol for (R)-3-(4-Hydroxyphenyl)hex-4-ynoic Acid

(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid is a highly specialized chiral intermediate frequently utilized in the synthesis of GPR40 (FFAR1) agonists, such as the clinical candidate TAK-875 (fasiglifam), which was extensively investigated for the treatment of Type 2 Diabetes [2]. Because it features both a phenolic hydroxyl group and an internal alkyne, the molecule presents specific physicochemical properties that dictate its handling, stability, and disposal.

As a Senior Application Scientist, I have designed this protocol to ensure that researchers and drug development professionals can manage this compound with absolute safety, regulatory compliance, and operational efficiency. This guide moves beyond basic safety data sheets to provide a self-validating, mechanistic approach to laboratory handling.

Section 1: Physicochemical & Hazard Profiling

To design a robust safety system, we must first understand the molecular behavior of the compound. The presence of the phenolic moiety makes it a mild irritant and potential aquatic toxicant, while the carboxylic acid dictates its pH-dependent solubility.

PropertyValue / Description
IUPAC Name (3R)-3-(4-hydroxyphenyl)hex-4-ynoic acid
CAS Registry Number 1147732-37-3 (R-isomer) / 865233-34-7 (Racemate) [1, 4]
PubChem CID 59855136 [3]
Molecular Formula C12H12O3
Molecular Weight 204.23 g/mol [4]
Key Structural Features Internal alkyne, phenolic hydroxyl, carboxylic acid
Primary Hazards Skin Irritation (Category 2), Eye Irritation (Category 2A)
Solubility Profile Soluble in DMSO, Methanol, DMF; sparingly soluble in neutral water.

Section 2: Operational Safety & Handling Protocol

The following step-by-step methodology ensures that the compound is handled without compromising its chiral integrity or exposing personnel to aerosolized particulates.

Step 1: Environmental and PPE Setup

  • Action: Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet (BSC) or a localized exhaust ventilation (LEV) fume hood.

  • Causality: The compound is typically supplied as a crystalline solid or powder. Phenolic dusts are highly irritating to the respiratory mucosa. Draft-controlled environments prevent the aerosolization of fine particulates, protecting the user from inhalation exposure.

  • Validation: Ensure the inward airflow of the fume hood is actively reading between 80–100 fpm before opening the primary container. Use nitrile gloves, anti-static weighing spatulas, and tightly fitted safety goggles.

Step 2: Reagent Preparation and Solubilization

  • Action: When preparing stock solutions, dissolve the compound entirely in anhydrous DMSO or methanol before introducing it to aqueous buffers.

  • Causality: The lipophilic hex-4-ynoic acid backbone restricts aqueous solubility at a low or neutral pH. Pre-dissolving in a polar aprotic or protic organic solvent ensures complete solvation, preventing the formation of micro-suspensions that could skew quantitative assays or cause localized concentration spikes in biological models.

Step 3: Equipment Decontamination

  • Action: Rinse all reusable glassware and spatulas with methanol, followed by a wash with a mildly basic aqueous solution (e.g., 0.1 M NaOH), and finally distilled water.

  • Causality: The basic wash deprotonates both the carboxylic acid and phenolic hydroxyl groups. This converts any residual compound into a highly water-soluble sodium salt, ensuring complete removal from labware and preventing cross-contamination in subsequent syntheses.

Section 3: Waste Segregation & Disposal Plan

Proper disposal is critical to prevent environmental contamination. Phenolic compounds must not be discharged into municipal wastewater due to their toxicity to aquatic life and potential to disrupt microbial treatment facilities.

Step 1: Segregation of Liquid Waste Streams

  • Action: Collect all methanol, DMSO, or DMF solutions containing the compound into a clearly labeled "Halogen-Free Organic Waste" container. If the compound has been introduced into biological buffers, adjust the pH of the waste to 6.0–8.0 using dilute NaOH or HCl, and collect it in a designated "Aqueous Chemical Waste" container.

  • Causality: Segregating halogen-free waste prevents the formation of highly toxic dioxins during the incineration process. pH adjustment of aqueous streams prevents unwanted exothermic acid-base reactions with other waste components in the accumulation area.

Step 2: Processing of Solid Contaminants

  • Action: Place all contaminated consumables (weigh boats, pipette tips, empty vials, and primary gloves) into a puncture-resistant, poly-lined solid hazardous waste bin.

  • Causality: Solid matrices cannot be effectively or economically decontaminated. Isolating them prevents cross-contamination of general lab trash and ensures they are routed to the correct destruction facility.

Step 3: Final Disposal via Incineration

  • Action: Manifest all segregated waste for high-temperature incineration (>1000°C) through an EPA-approved (or local equivalent) hazardous waste vendor.

  • Causality: High-temperature incineration completely oxidizes the C12H12O3 backbone into CO2 and H2O, permanently eliminating the environmental persistence associated with phenolic rings.

Section 4: Spill Response & Decontamination Workflow

In the event of an accidental release, immediate and systematic action is required to contain the hazard.

Step 1: Solid Spill Containment

  • Action: Do NOT dry sweep. Cover the spilled powder with absorbent pads lightly dampened with 70% ethanol or methanol.

  • Causality: Dry sweeping aerosolizes the irritating powder, expanding the contamination zone. The alcohol dampens the dust and begins solubilizing the compound for easier mechanical recovery.

Step 2: Surface Decontamination

  • Action: After removing the bulk material into a solid waste container, wipe the affected area with a paper towel soaked in a mildly basic solution (e.g., 1% sodium carbonate), followed by a final wipe with 70% ethanol.

  • Causality: The basic solution ionizes the residual phenolic acid, lifting it from the surface. The final ethanol wipe removes any remaining organic residue, leaving the workspace chemically validated and safe for immediate reuse.

Workflow Visualization

G Start Handling & Experimentation (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid Liquid Liquid Waste Generation Start->Liquid Solid Solid Waste Generation Start->Solid OrgWaste Halogen-Free Organic Waste (DMSO/MeOH solutions) Liquid->OrgWaste Organic Solvents AqWaste Aqueous Waste (Neutralize to pH 6-8) Liquid->AqWaste Aqueous Streams SolidWaste Contaminated Consumables (PPE, Vials, Tips) Solid->SolidWaste Incineration High-Temperature Incineration (EPA Approved Facility) OrgWaste->Incineration AqWaste->Incineration If co-mingled/trace organics SolidWaste->Incineration

Workflow for the segregation and disposal of (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid waste streams.

References

  • (R)-3-(4-hydroxyphenyl)-hex-4-ynoic acid — Chemical Substance Information NextSDS[Link]

  • Discovery of CPL207-280CA, an Effective and Safe GPR40 Agonist for the Treatment of Type 2 Diabetes European Journal of Medicinal Chemistry[Link]

  • 3-(4-Hydroxyphenyl)hex-4-ynoic acid | C12H12O3 | CID 59855136 PubChem[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid
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